Methyl 2-fluoro-3,5-dinitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-fluoro-3,5-dinitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWYSHWKVSVXQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367946-80-3 | |
| Record name | methyl 2-fluoro-3,5-dinitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-fluoro-3,5-dinitrobenzoate: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-fluoro-3,5-dinitrobenzoate is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique electronic and structural features, arising from the synergistic effects of a fluorine atom and two nitro groups on the benzene ring, make it an attractive scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the design and development of new pharmaceuticals.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. The presence of the electron-withdrawing nitro groups further modulates the reactivity of the aromatic ring, providing multiple avenues for chemical modification and the introduction of diverse pharmacophores. This guide will delve into the detailed chemical characteristics of this compound, offering a foundation for its rational utilization in drug design and synthesis.
Chemical Structure and Properties
This compound, with the chemical formula C₈H₅FN₂O₆ and a molecular weight of 244.13 g/mol , possesses a distinct chemical architecture that dictates its reactivity and potential applications.[1]
Systematic Name: this compound CAS Number: 367946-80-3[1] SMILES: O=C(OC)C1=CC(=O)=CC(=O)=C1F[1]
The structure features a benzene ring substituted with a methyl ester group at position 1, a fluorine atom at position 2, and two nitro groups at positions 3 and 5. The spatial arrangement and electronic effects of these substituents are crucial to its chemical behavior.
Physicochemical Properties
| Property | Predicted Value | Source |
| LogP | 1.4287 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 112.58 Ų | ChemScene[1] |
| Hydrogen Bond Acceptors | 6 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 3 | ChemScene[1] |
The predicted LogP value suggests a moderate lipophilicity, which is a critical parameter for drug absorption and distribution. The high TPSA indicates that the molecule has significant polar characteristics, which can influence its solubility and interactions with biological targets.
Spectroscopic Characterization (Predicted)
A definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. In the absence of published experimental spectra, the following are predicted key features based on the analysis of structurally similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The proton at position 4 would likely appear as a doublet of doublets, split by the adjacent fluorine atom and the meta-proton at position 6. The proton at position 6 would likely appear as a doublet, split by the meta-proton at position 4. A singlet in the upfield region would correspond to the three protons of the methyl ester group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework. The carbon attached to the fluorine atom (C-2) is expected to show a large coupling constant (¹JCF), a characteristic feature of carbon-fluorine bonds. The chemical shifts of the aromatic carbons will be significantly influenced by the electron-withdrawing effects of the nitro groups and the fluorine atom.
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Strong asymmetric and symmetric stretching vibrations for the nitro groups (NO₂) are expected around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively. A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group is anticipated in the region of 1720-1740 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (244.13 g/mol ). The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃), as well as the nitro groups (-NO₂).
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step process starting from 2-fluoro-3,5-dinitrobenzoic acid. The following is a representative protocol based on established esterification methods for similar aromatic carboxylic acids.
Proposed Synthesis Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Fischer Esterification
This protocol describes the acid-catalyzed esterification of 2-fluoro-3,5-dinitrobenzoic acid.
Materials:
-
2-Fluoro-3,5-dinitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-3,5-dinitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.
Causality behind Experimental Choices:
-
Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the equilibrium of the esterification reaction towards the product side by minimizing the presence of water, which is a byproduct.
-
Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Heating the reaction at reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.
-
Sodium Bicarbonate Wash: This step is essential to remove the acidic catalyst (sulfuric acid) and any unreacted carboxylic acid, facilitating the purification of the desired ester.
Applications in Drug Discovery and Medicinal Chemistry
While specific, publicly documented applications of this compound in late-stage drug development are limited, its structure suggests significant potential as a key intermediate in the synthesis of more complex molecules. The strategic placement of the fluoro and dinitro groups provides a platform for a variety of chemical transformations.
Role as a Synthetic Intermediate
The highly electron-deficient aromatic ring of this compound makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The fluorine atom, being a good leaving group in such reactions, can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity allows for the introduction of diverse side chains and pharmacophores, which is a cornerstone of modern medicinal chemistry.
Sources
Activated Fluorobenzoates for Nucleophilic Aromatic Substitution: A Technical Guide
Executive Summary
Fluorobenzoates represent a unique intersection of reactivity and stability in organic synthesis. Unlike their chloro- or bromo- analogs, activated fluorobenzoates utilize the high electronegativity of fluorine to lower the energy of the transition state in Nucleophilic Aromatic Substitution (SNAr) reactions. This guide details the mechanistic principles, synthetic protocols, and critical applications of these scaffolds, with a specific focus on their role in high-value medicinal chemistry and PET radiotracer development (e.g., [¹⁸F]SFB).
Part 1: Mechanistic Foundations[1][2][3]
The "Element Effect" in SNAr
In standard SN2 reactions, fluoride is a poor leaving group due to the strength of the C–F bond (~485 kJ/mol). However, in SNAr reactions on activated rings, fluorine is the superior leaving group (F >> Cl ≈ Br > I).
This counter-intuitive reactivity is driven by the rate-determining step (RDS). The SNAr mechanism is stepwise, proceeding through a negatively charged intermediate (Meisenheimer complex).[1][2]
-
Step 1 (Addition - RDS): The nucleophile attacks the ipso-carbon. The high electronegativity of fluorine inductively stabilizes the negative charge on the ring, significantly lowering the activation energy (
) of this step.[2] -
Step 2 (Elimination - Fast): Although the C–F bond is strong, the restoration of aromaticity provides a massive thermodynamic driving force, making the bond cleavage rapid once the complex is formed.
Activation by the Benzoate Moiety
The ester group (-COOR) is a moderate electron-withdrawing group (EWG).
-
Para-activation: Stabilizes the negative charge via resonance (delocalization onto the carbonyl oxygen).
-
Ortho-activation: Provides inductive stabilization and, crucially, can coordinate with incoming nucleophiles (e.g., amines), directing the attack via hydrogen bonding or chelation (the "Ortho Effect").
Figure 1: Energy profile and stepwise mechanism of SNAr on fluorobenzoates. The stabilization of the Meisenheimer complex by fluorine is the critical kinetic driver.
Part 2: Synthetic Protocols (Medicinal Chemistry)[5]
Protocol: Displacement with Primary Amines
This protocol describes the synthesis of 4-amino-benzoate derivatives, a common scaffold in local anesthetics (e.g., Procaine analogs) and kinase inhibitors.
Reagents:
-
Substrate: Methyl 4-fluorobenzoate (1.0 equiv)
-
Nucleophile: Primary amine (1.2 – 1.5 equiv)
-
Base: K₂CO₃ (2.0 equiv) or DIPEA (for organic solubility)
-
Solvent: DMSO or NMP (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with Methyl 4-fluorobenzoate (1.0 mmol) and K₂CO₃ (2.0 mmol).
-
Solvation: Add anhydrous DMSO (3 mL). Note: DMSO is critical to solvate the potassium cation, leaving the carbonate anion "naked" and more basic, while stabilizing the polar transition state.
-
Addition: Add the primary amine (1.2 mmol). If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by HPLC/LC-MS.
-
Checkpoint: 4-fluorobenzoates are less reactive than 2,4-difluoro analogs. If conversion is <50% after 4 hours, increase temp to 110°C.
-
-
Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash organics with brine to remove residual DMSO.
-
Purification: Flash chromatography (Hexane/EtOAc).
Data Summary: Solvent Effects on Conversion
| Solvent | Dielectric Constant | Relative Rate (k_rel) | Comment |
|---|---|---|---|
| DMSO | 46.7 | 100 | Optimal. Stabilizes Meisenheimer complex. |
| DMF | 36.7 | ~85 | Good alternative, easier to remove. |
| MeCN | 37.5 | ~20 | Often requires higher temp/pressure. |
| THF | 7.5 | <1 | Too non-polar for efficient SNAr. |
Advanced Case: Regioselective Substitution on Pentafluorobenzoates
Pentafluorophenyl (PFP) esters are unique.[3] While often used as "active esters" for acyl substitution, the ring itself is highly activated for SNAr.
-
Regioselectivity: Nucleophilic attack occurs almost exclusively at the para-position (C-4).
-
Reasoning: The para-fluorine has the least steric hindrance and is activated by the aggregate inductive effect of the ortho/meta fluorines and the ester group.
Part 3: Radiopharmaceutical Applications ([¹⁸F]SFB)
The synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is the gold standard for labeling proteins and peptides via lysine conjugation. This process relies on a critical SNAr step where [¹⁸F]fluoride acts as the nucleophile.
The [¹⁸F]SFB Workflow
This is a three-step "one-pot" synthesis often performed in automated modules (e.g., GE TRACERlab, Synthera).
Precursor: 4-(ethoxycarbonyl)-N,N,N-trimethylbenzenaminium triflate (or the corresponding nitro-precursor).
Figure 2: Automated synthesis of [¹⁸F]SFB. Step 1 utilizes the SNAr reaction to introduce the radionuclide.
Critical Technical Considerations for [¹⁸F]
-
Water Content: SNAr with [¹⁸F]F⁻ is severely inhibited by hydration. The fluoride must be "naked."
-
Protocol: Azeotropic drying of [¹⁸F]fluoride with MeCN and Kryptofix 2.2.2 (phase transfer catalyst) is mandatory before adding the precursor.
-
-
Leaving Group Selection:
-
Trimethylammonium (-NMe₃⁺): Preferred. Charge-neutralizes the transition state, leading to faster kinetics and easier purification (cationic precursor vs. neutral product).
-
Nitro (-NO₂): Traditional, but slower kinetics and harder separation.
-
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | High water content in solvent. | Use anhydrous DMSO/DMF over molecular sieves. Ensure reagents are dry. |
| Side Products (Hydrolysis) | Hydroxide competition. | If using K₂CO₃, ensure strict anhydrous conditions. Switch to organic bases (DIPEA/TEA) if nucleophile is highly reactive. |
| Regio-scrambling | Benzyne mechanism. | If using extremely strong bases (e.g., NaNH₂, t-BuLi), the reaction may proceed via benzyne elimination-addition. Stick to mild carbonate bases to ensure SNAr pathway. |
| Poor Solubility | Salt formation. | For amino-acid nucleophiles, use phase transfer catalysts (TBAB) or switch solvent to water/dioxane mixtures (though this slows SNAr). |
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines. Chemical Reviews, 49(2), 273–412. (Foundational text on Element Effect in SNAr). Link
-
Vaidyanathan, G., & Zalutsky, M. R. (2006).[4] Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F.[4] Nature Protocols, 1(4), 1655–1661.[4] Link
-
Roh, J., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarenes to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.[5] Preprints. (Regioselectivity in polyfluorobenzoates). Link
-
Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534, 369–373. (Modern mechanistic insights). Link
Sources
- 1. Concerted nucleophilic aromatic substitution with 19F− and 18F− [dash.harvard.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
The Versatile Role of 3,5-Dinitrobenzoate Derivatives in Modern Organic Synthesis: A Technical Guide
This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of 3,5-dinitrobenzoate derivatives, a class of compounds that have proven indispensable in various facets of organic chemistry. From the fundamental characterization of alcohols to advanced chromatographic separations and the synthesis of high-performance materials, these derivatives offer a unique combination of reactivity and functionality. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical understanding and practical, field-proven methodologies.
Foundational Chemistry and Properties of 3,5-Dinitrobenzoates
3,5-Dinitrobenzoic acid and its derivatives are characterized by a benzene ring substituted with a carboxylic acid (or its functional equivalent) and two strongly electron-withdrawing nitro groups at the meta positions. This substitution pattern profoundly influences the chemical and physical properties of the molecule, making it a powerful tool in the organic chemist's arsenal.
The presence of two nitro groups significantly increases the acidity of the carboxylic acid (pKa ≈ 2.82) compared to benzoic acid (pKa = 4.20)[1]. This enhanced acidity is a key factor in its utility as a resolving agent for racemic bases. Furthermore, the electron-deficient nature of the aromatic ring makes the carboxyl group highly susceptible to nucleophilic attack, facilitating the formation of esters and amides.
The derivatives, particularly the 3,5-dinitrobenzoate esters of alcohols, are often highly crystalline solids with sharp and distinct melting points. This property is the cornerstone of their classical application in the identification and characterization of alcohols[1]. The high molar mass and the presence of the chromophoric dinitroaromatic system also enhance their detectability in various analytical techniques.
Synthesis of 3,5-Dinitrobenzoate Derivatives: From Traditional to Green Methodologies
The preparation of 3,5-dinitrobenzoate esters and amides is central to their application. The choice of synthetic route often depends on the nature of the substrate, the desired scale, and considerations for laboratory safety and environmental impact.
Traditional Synthesis via 3,5-Dinitrobenzoyl Chloride
The most common method for preparing 3,5-dinitrobenzoate derivatives involves the use of the highly reactive 3,5-dinitrobenzoyl chloride.
This protocol describes the conversion of 3,5-dinitrobenzoic acid to its corresponding acid chloride using thionyl chloride.
Materials:
-
3,5-Dinitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (dry)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a fume hood, combine 3,5-dinitrobenzoic acid (0.01 mol) and dry toluene (40 mL) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add thionyl chloride (1.6 mL, 0.02 mol) to the mixture.
-
Heat the mixture at reflux until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂) and confirmed by thin-layer chromatography (TLC) (typically 2-8 hours).
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene using a rotary evaporator.
-
The crude 3,5-dinitrobenzoyl chloride can be purified by distillation under reduced pressure or used directly for the next step if of sufficient purity.
This protocol details the derivatization of an alcohol using the prepared 3,5-dinitrobenzoyl chloride.
Materials:
-
Alcohol to be derivatized
-
3,5-Dinitrobenzoyl chloride
-
Pyridine (dry)
-
Dichloromethane (DCM, dry)
-
5% Hydrochloric acid (HCl) solution
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers, Erlenmeyer flasks
Procedure:
-
Dissolve the alcohol (1 equivalent) in dry dichloromethane in a flask.
-
Add dry pyridine (1.1 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Slowly add a solution of 3,5-dinitrobenzoyl chloride (1.1 equivalents) in dry DCM to the alcohol-pyridine mixture, with stirring. The reaction is often exothermic and may require cooling.
-
Stir the reaction mixture at room temperature for 1-2 hours or until completion as monitored by TLC.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% HCl solution (to remove excess pyridine), 5% NaHCO₃ solution (to remove unreacted 3,5-dinitrobenzoyl chloride), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude 3,5-dinitrobenzoate ester can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate).
Green Chemistry Approach: Microwave-Assisted Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and often solvent-minimized alternative to traditional heating methods.
This protocol provides a greener alternative for the synthesis of 3,5-dinitrobenzoate esters directly from the carboxylic acid, avoiding the need for preparing the acid chloride.
Materials:
-
Alcohol to be derivatized
-
3,5-Dinitrobenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Microwave reactor
-
Ice-cold water
-
Aqueous sodium bicarbonate solution
-
Filtration apparatus
Procedure:
-
In a microwave-safe reaction vessel, mix 1 g of 3,5-dinitrobenzoic acid with 1 mL of the alcohol.
-
Carefully add 1-2 drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture in a microwave reactor for 2-5 minutes at 70°C.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the 3,5-dinitrobenzoate ester.
-
Filter the precipitated ester and wash it with aqueous sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid.
-
Finally, wash the product with water and recrystallize from a suitable solvent to obtain the pure derivative.
This microwave-assisted method significantly reduces reaction times and avoids the use of hazardous reagents like thionyl chloride or phosphorus pentachloride[2][3].
Core Applications in Organic Synthesis
The unique properties of 3,5-dinitrobenzoate derivatives have led to their widespread use in several key areas of organic synthesis and analysis.
Characterization of Alcohols and Amines
The classical and still highly relevant application of 3,5-dinitrobenzoyl chloride is in the derivatization of alcohols and amines for their identification[1]. The resulting esters and amides are typically solid compounds with sharp melting points, which can be compared against literature values for confirmation of structure.
Table 1: Melting Points of 3,5-Dinitrobenzoate Derivatives of Common Alcohols
| Alcohol | Melting Point of 3,5-Dinitrobenzoate (°C) |
| Methanol | 107 |
| Ethanol | 93-94 |
| 1-Propanol | 74-75 |
| 2-Propanol | 121-122 |
| 1-Butanol | 64 |
| 2-Butanol | 76 |
| 1-Pentanol | 46 |
| Cyclohexanol | 112-113 |
| Benzyl Alcohol | 113 |
Data compiled from various sources, including[4][5][6][7][8][9]. Melting points can vary slightly based on purity and experimental conditions.
The causality behind this application lies in the conversion of often-liquid or low-melting-point alcohols into solid derivatives with distinct and reproducible melting points, facilitating their unambiguous identification.
Chiral Resolution of Racemic Mixtures
The resolution of enantiomers is a critical process in the pharmaceutical and fine chemical industries. 3,5-Dinitrobenzoic acid and its derivatives can be employed in both classical and chromatographic resolution methods.
The acidic nature of 3,5-dinitrobenzoic acid allows it to be used as a resolving agent for racemic amines. The principle involves the formation of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Caption: Workflow for classical chiral resolution of a racemic amine.
Materials:
-
Racemic amine
-
3,5-Dinitrobenzoic acid (as the resolving agent)
-
Suitable solvent (e.g., ethanol, methanol, acetone)
-
Acid and base for liberation of the amine
Procedure:
-
Dissolve the racemic amine in a suitable solvent.
-
In a separate flask, dissolve an equimolar amount of 3,5-dinitrobenzoic acid in the same solvent, heating gently if necessary.
-
Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
The enantiomerically enriched amine can be recovered from the salt by treatment with a base (e.g., NaOH solution) and extraction into an organic solvent.
-
The mother liquor, containing the other diastereomeric salt, can be treated similarly to recover the other enantiomer.
-
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or polarimetry.
The choice of solvent is crucial in this process as it significantly influences the differential solubility of the diastereomeric salts.
3,5-Dinitrobenzoyl derivatives are widely used in the chromatographic separation of enantiomers, particularly in High-Performance Liquid Chromatography (HPLC). There are two main strategies:
-
Derivatization to Diastereomers: The racemic mixture (e.g., an alcohol or amine) is derivatized with a chiral, enantiomerically pure 3,5-dinitrobenzoyl derivative. The resulting diastereomers can then be separated on a standard achiral stationary phase.
-
Derivatization for Chiral Stationary Phases: The racemic mixture is derivatized with an achiral 3,5-dinitrobenzoyl reagent (e.g., 3,5-dinitrobenzoyl chloride). The resulting derivatives are then separated on a chiral stationary phase (CSP). Pirkle-type CSPs, which often incorporate a π-acidic 3,5-dinitrobenzoyl group, are particularly effective for this purpose. The separation mechanism relies on π-π interactions between the electron-deficient 3,5-dinitrobenzoyl group of the analyte and π-basic moieties on the CSP.
Caption: Workflow for HPLC separation of enantiomers using 3,5-dinitrobenzoyl derivatization.
Precursors for High-Performance Materials and Dyes
Beyond their use in analysis and separation, 3,5-dinitrobenzoate derivatives are valuable intermediates in the synthesis of a range of functional materials.
A key transformation of 3,5-dinitrobenzoic acid is its reduction to 3,5-diaminobenzoic acid (DABA). This is typically achieved through catalytic hydrogenation.
Materials:
-
3,5-Dinitrobenzoic acid
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
-
Solvent (e.g., ethanol, methanol, or water with a base)
-
Hydrogen source (hydrogen gas cylinder or a hydrogen generator)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)
Procedure:
-
Dissolve 3,5-dinitrobenzoic acid in the chosen solvent in a suitable reaction vessel.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature or with gentle heating until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry and should be handled with care.
-
Evaporate the solvent from the filtrate to obtain the crude 3,5-diaminobenzoic acid.
-
The product can be purified by recrystallization.
3,5-Diaminobenzoic acid is a versatile monomer used in the synthesis of high-performance polymers and dyes.
-
High-Performance Polymers: DABA is a key building block for polyimides and other aromatic polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These polymers find applications in the aerospace, electronics, and automotive industries.
-
Dyes: The two amino groups in DABA can be diazotized and coupled with other aromatic compounds to produce a variety of azo dyes for textiles and other applications.
Energetic Materials
The high nitrogen content and oxygen balance of 3,5-dinitrobenzoic acid and its derivatives make them of interest in the field of energetic materials. They can be used as precursors in the synthesis of more complex energetic compounds.
Conclusion
3,5-Dinitrobenzoate derivatives represent a classic yet continually relevant class of compounds in organic synthesis. Their utility, rooted in the unique electronic properties conferred by the dinitro substitution, spans a wide range of applications. From the foundational task of identifying simple alcohols to the sophisticated separation of enantiomers and the synthesis of advanced materials, these derivatives offer robust and reliable solutions. The development of greener synthetic methodologies, such as microwave-assisted reactions, further enhances their appeal in the modern chemical laboratory. This guide has provided a comprehensive overview of their synthesis and key applications, complete with detailed protocols, to empower researchers and professionals to effectively harness the potential of these versatile chemical tools.
References
-
Varahi Intermediates. (n.d.). 3,5-DABA. Retrieved from [Link]
- Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis.
- King Fahd University of Petroleum & Minerals. (2025, August 30).
- Hans Shodh Sudha. (2022).
- ACS Publications. (2020, January 30). Manipulating the Polymerization of 3,5-Diaminobenzoic Acid with a Bromate Oscillator. The Journal of Physical Chemistry C.
-
Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.
- Dissertation. (n.d.). Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye.
- ResearchGate. (2022, September 30).
- USC Digital Library. (n.d.).
- ResearchGate. (2025, August 10). (PDF)
- The Royal Society of Chemistry. (n.d.).
- Synthesising Complex Chiral Amines Through Resolution-Racemis
- Scribd. (n.d.). Resolution of Racemic Mixtures Complete 8 Methods.
- Chemistry LibreTexts. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers.
- BenchChem. (n.d.).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). The Kinetic Resolution of Racemic Alcohols and Racemic Carboxylic Acids.
- MDPI. (2021, September 19). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.
- Sigma-Aldrich. (n.d.). 3,5-Dinitrobenzoic acid 99 99-34-3.
- Macmillan Learning. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- HETEROCYCLES, Vol. 52, No. 3, 2000.
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- Google Patents. (n.d.). WO2007088571A2 - A process for resolving racemic mixtures and a diastereoisomeric complex of a resolving agent and an enantiomer of interest.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. srinichem.com [srinichem.com]
- 3. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]
- 4. 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. impa.usc.edu [impa.usc.edu]
- 6. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
- 7. 3,5-DABA [varahiintermediates.com]
- 8. Sinaint® 3,5-DABA | 3,5-Diaminobenzoic Acid CAS 535-87-5 [sinocurechem.com]
- 9. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Master's thesis - Dissertation [dissertationtopic.net]
An In-Depth Technical Guide to the Reactivity Profile of Methyl 2-fluoro-3,5-dinitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-fluoro-3,5-dinitrobenzoate is a highly activated aromatic compound, primed for nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive analysis of its reactivity, grounded in mechanistic principles and supported by experimental evidence from analogous systems. We will explore the electronic effects of its constituent functional groups, delve into the kinetics and thermodynamics of its reactions with various nucleophiles, and provide practical, field-proven protocols for its synthetic application. This document is intended to serve as a valuable resource for chemists engaged in the design and synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
Introduction: The Quintessential SNAr Substrate
This compound, with the molecular formula C₈H₅FN₂O₆[1], is a crystalline solid that serves as a powerful electrophile in organic synthesis. Its reactivity is dominated by the presence of three key functional groups attached to the benzene ring: a fluorine atom, two nitro groups, and a methyl ester. The synergistic effect of these groups renders the aromatic ring exceptionally electron-deficient and, therefore, highly susceptible to attack by nucleophiles.
The strategic placement of the two nitro groups, one ortho and one para to the fluorine atom, is crucial. These strong electron-withdrawing groups activate the ring towards nucleophilic attack and stabilize the resulting intermediate, making the SNAr reaction particularly facile. The fluorine atom, in this context, acts as an excellent leaving group, a characteristic that will be explored in detail in the subsequent sections.
The methyl ester group, while also electron-withdrawing, primarily serves as a synthetic handle, offering a site for further chemical modification post-substitution. The combination of high reactivity and synthetic versatility makes this compound a valuable building block in the synthesis of a wide range of target molecules.
The Heart of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is characterized by the displacement of the fluoride ion by a wide range of nucleophiles.
The Meisenheimer Complex: A Stabilized Intermediate
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex[2][3].
DOT Diagram: The Meisenheimer Complex
Sources
Commercial Procurement and Application of Methyl 2-fluoro-3,5-dinitrobenzoate (CAS 367946-80-3) in High-Efficiency SNAr Workflows
Executive Summary & Mechanistic Rationale
In advanced organic synthesis, the strategic selection of highly functionalized aromatic building blocks is critical for developing complex pharmaceuticals and macrocycles. Methyl 2-fluoro-3,5-dinitrobenzoate (CAS: 367946-80-3; Molecular Formula: C₈H₅FN₂O₆) represents a premier electrophilic scaffold for Nucleophilic Aromatic Substitution (SNAr)[1].
The Causality of Reactivity: The exceptional reactivity of this compound stems from the synergistic electron-withdrawing effects of its substituents. The fluorine atom at the C2 position is highly activated by the C1 methyl ester (ortho), the C3 nitro group (ortho), and the C5 nitro group (para). These groups drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring. When a nucleophile attacks the C2 position, the resulting intermediate—a Meisenheimer complex—is profoundly stabilized by the delocalization of the negative charge onto the highly electronegative oxygen atoms of the nitro groups. This thermodynamic stabilization allows SNAr reactions to proceed rapidly under mild conditions, even with sterically hindered nucleophiles such as carbohydrates in the synthesis of glycosylated zinc phthalocyanines[2].
Commercial Procurement Strategy
When sourcing this compound for sensitive drug development workflows, supplier selection must be based on rigorous purity specifications to prevent downstream side reactions (such as transesterification or competitive substitution). Below is a consolidated evaluation of leading commercial suppliers[1][3].
Table 1: Commercial Supplier Specifications
| Supplier | Catalog / MDL Number | Purity Specification | Melting Point | Physical Form |
| Sigma-Aldrich (Enamine) | ENA245487019 | ≥95% (Typical) | 73–74 °C | Powder |
| ChemScene | CS-0251498 | ≥98% | N/A | Solid |
| American Elements | MFCD12412140 | 99% – 99.999% | N/A | Varies (Custom) |
Note: Due to the presence of dual nitro groups, this compound may incur Hazardous Material (HazMat) shipping fees depending on the supplier and jurisdiction[1].
Self-Validating Incoming Quality Control (IQC)
To maintain scientific integrity, every newly procured batch must undergo a self-validating Incoming Quality Control (IQC) workflow. The primary degradation risk for this compound is the hydrolysis of the C1 methyl ester or the C2 fluoride, which yields unreactive or side-product-forming carboxylic acids.
IQC Step-by-Step Methodology
-
Visual & Thermal Inspection: Verify the physical form is a powder and confirm the melting point aligns with the standard 73–74 °C threshold. Significant melting point depression indicates moisture contamination or hydrolysis.
-
HPLC-UV Analysis: Run a reverse-phase HPLC gradient (MeCN/H₂O with 0.1% TFA). The target peak must integrate to ≥95% purity. Look specifically for highly polar early-eluting peaks, which indicate the presence of 2-fluoro-3,5-dinitrobenzoic acid.
-
NMR Spectroscopy:
-
¹H NMR: Confirm the presence of the distinct methyl ester singlet (~3.9 ppm) and the two downfield aromatic protons.
-
¹⁹F NMR: A single sharp fluorine peak must be present. The absence of this peak constitutes an immediate batch failure.
-
Figure 1: Self-validating Incoming Quality Control (IQC) workflow for batch verification.
Application Protocol: Standardized SNAr Methodology
This protocol details the substitution of the C2-fluorine with a primary amine. The methodology is designed as a self-validating system, ensuring that the transition state is thermodynamically favored while preventing unwanted side reactions.
Reagent Rationale
-
Electrophile: this compound (1.0 equiv).
-
Nucleophile: Primary amine (1.1 equiv).
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the generated HF, driving the equilibrium forward without competing with the primary amine for the electrophilic C2 center.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF). Causality: Polar aprotic solvents optimally solvate the highly polar Meisenheimer transition state, accelerating the reaction at room temperature[2].
Step-by-Step Workflow
-
System Preparation: In an oven-dried round-bottom flask purged with inert nitrogen, dissolve this compound (1.0 mmol) in anhydrous DMF (5.0 mL).
-
Base Addition: Inject DIPEA (2.0 mmol) into the stirring solution.
-
Nucleophile Introduction: Cool the flask to 0 °C using an ice bath. Dropwise add the primary amine (1.1 mmol). Causality: The initial attack to form the Meisenheimer complex is highly exothermic; cooling prevents thermal degradation or transesterification of the methyl ester.
-
Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. Validate reaction completion by withdrawing a 10 µL aliquot for LC-MS analysis; the mass of the starting material (m/z 244.1)[1] should be entirely replaced by the product mass.
-
Aqueous Workup: Quench the reaction by pouring it into ice water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers vigorously with brine (3 x 20 mL) to partition and remove the DMF.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure secondary aromatic amine.
Figure 2: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) via Meisenheimer complex.
References
-
[3] Title: this compound | CAS 367946-80-3 | AMERICAN ELEMENTS ® Source: americanelements.com URL: [Link]
-
[2] Title: Synthesis of new glycosylated zinc phthalocyanines and naphthalocyanines - Universität Tübingen Source: uni-tuebingen.de URL: [Link]
Sources
Methodological & Application
Application Note & Protocol: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions with Methyl 2-fluoro-3,5-dinitrobenzoate
Introduction: The Strategic Importance of SNAr with Highly Activated Aryl Halides
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, particularly in the pharmaceutical and materials science sectors.[1] Unlike the more common electrophilic aromatic substitution, the SNAr reaction involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a suitable leaving group.[2][3] The reaction typically proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5][6]
The efficiency and viability of the SNAr reaction are critically dependent on the electronic properties of the aromatic substrate. The presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group is essential for activating the ring towards nucleophilic attack and stabilizing the negatively charged intermediate.[2][3][5][7]
Methyl 2-fluoro-3,5-dinitrobenzoate is an exemplary substrate for SNAr reactions. Its architecture features:
-
Two potent nitro (NO₂) groups, one ortho and one para to the leaving group, which provide powerful resonance and inductive stabilization for the Meisenheimer complex.
-
A fluorine atom, which, contrary to its behavior in SN2 reactions, is the most effective halogen leaving group for SNAr.[8] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond, making the ipso-carbon highly electrophilic.[9]
This guide provides a comprehensive overview of the reaction conditions, a detailed experimental protocol, and optimization strategies for conducting SNAr reactions with this compound.
The SNAr Mechanism: A Stepwise Pathway
The reaction proceeds through a well-established addition-elimination pathway. Understanding this mechanism is key to rationalizing the choice of reagents and conditions.
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon). This breaks the aromaticity of the ring and forms a tetrahedral, negatively charged Meisenheimer complex. The strong EWGs at the ortho and para positions are crucial for delocalizing and stabilizing this negative charge through resonance.[6][7]
-
Elimination & Re-aromatization: The complex collapses, expelling the fluoride ion as the leaving group. This step restores the aromaticity of the ring, yielding the final substituted product.
Diagram: SNAr Mechanism with an Amine Nucleophile
Caption: The two-step addition-elimination mechanism for the SNAr reaction.
Optimizing Reaction Parameters: A Scientist's Guide
The success of an SNAr reaction hinges on the judicious selection of several key parameters. Due to the high activation of this compound, reactions can often be performed under relatively mild conditions.
Choice of Nucleophile
A wide variety of nucleophiles can be employed. The reactivity generally follows the nucleophilicity of the species.
-
Nitrogen Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are very common. Ammonia can also be used.[10][11] Azoles and other heterocyclic amines are also effective nucleophiles.[11][12]
-
Oxygen Nucleophiles: Alkoxides and phenoxides are excellent nucleophiles. Water and alcohols can react, but typically require a base to be deprotonated to their more nucleophilic conjugate base.
-
Sulfur Nucleophiles: Thiolates are highly effective due to their high nucleophilicity.
The Crucial Role of the Solvent
Solvent choice profoundly impacts reaction rates.[13][14]
-
Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP) are the gold standard for SNAr reactions.[4][8] They effectively solvate the counter-ion of the nucleophile (if present) but poorly solvate the nucleophile itself, leaving it "naked" and highly reactive.[15] DMSO, in particular, can stabilize the Meisenheimer complex, potentially accelerating the reaction.[16]
-
Polar Protic Solvents (Use with Caution): Solvents like ethanol, methanol, and water can be used, but they tend to solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate.[8][13][15] However, recent methodologies have shown success using additives like HPMC in water to create micellar "nanoreactors".
The Function of the Base
A base is often included for one of two reasons:
-
To Deprotonate the Nucleophile: For weakly nucleophilic species like alcohols or even some amines, a base is used to generate the more potent anionic nucleophile in situ.
-
To Scavenge Acid By-product: When using a neutral nucleophile like an amine, one equivalent of acid (HF in this case) is produced. An accessory base, often a non-nucleophilic tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃), is added to neutralize this acid, preventing the protonation and deactivation of the nucleophilic amine starting material.[4]
Temperature and Reaction Time
While the substrate is highly activated, gentle heating is often employed to ensure the reaction proceeds to completion in a reasonable timeframe.
-
Typical Range: Reactions are commonly run between room temperature and 100 °C.[8]
-
Monitoring: Progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion and avoid potential side reactions from prolonged heating.[8]
Comparative Reaction Conditions
The following table summarizes typical starting conditions for the SNAr reaction of this compound with various classes of nucleophiles. These should be considered as starting points for further optimization.
| Nucleophile (Example) | Base (Equivalents) | Recommended Solvent | Typical Temp. (°C) | Typical Time (h) | Expected Yield |
| Primary Amine (Benzylamine) | K₂CO₃ (1.5) or Et₃N (1.5) | DMF, MeCN | 25 - 60 | 2 - 8 | > 90% |
| Secondary Amine (Piperidine) | K₂CO₃ (1.5) or DIPEA (1.5) | DMSO, DMF | 25 - 80 | 2 - 12 | > 85% |
| Aromatic Amine (Aniline) | K₂CO₃ (2.0) or Cs₂CO₃ (1.5) | DMSO, NMP | 80 - 120 | 12 - 24 | 70 - 85% |
| Alcohol (Sodium Methoxide) | None (pre-formed alkoxide) | THF, Dioxane | 0 - 25 | 1 - 4 | > 95% |
| Phenol (Phenol) | K₂CO₃ (2.0) | DMF, DMSO | 50 - 100 | 6 - 18 | > 80% |
| Thiol (Thiophenol) | K₂CO₃ (1.5) or Et₃N (1.5) | DMF, MeCN | 25 - 50 | 1 - 6 | > 90% |
Detailed Experimental Protocol: Synthesis of Methyl 2-(benzylamino)-3,5-dinitrobenzoate
This protocol describes a representative procedure for the reaction with a primary amine.
Safety Precautions: Dinitroaromatic compounds can be explosive under certain conditions and should be handled with care. Avoid shock, friction, and excessive heat. All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
Reagents and Materials
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet, heating mantle.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with a stream of dry nitrogen or argon for 5-10 minutes. This is crucial to ensure anhydrous conditions.[8]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the starting material (aim for a concentration of ~0.2-0.5 M). Begin stirring.
-
Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 60 °C using a temperature-controlled heating mantle. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting aryl fluoride spot is completely consumed.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing an equal volume of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF used).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to afford the pure Methyl 2-(benzylamino)-3,5-dinitrobenzoate as a yellow solid.
Workflow: From Reaction Setup to Pure Product
Sources
- 1. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. organicchemistryguide.com [organicchemistryguide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. 2-amino-3,5-dinitrobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 11. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01856K [pubs.rsc.org]
- 13. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for the Reduction of Nitro Groups in Methyl 2-fluoro-3,5-dinitrobenzoate
Introduction
The reduction of aromatic nitro groups to their corresponding anilines is a cornerstone transformation in modern organic synthesis. These anilines are pivotal intermediates in the production of a wide range of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] Methyl 2-fluoro-3,5-dinitrobenzoate is a valuable starting material, and its selective reduction opens pathways to novel molecular scaffolds for drug discovery and development. The presence of two nitro groups, along with a fluorine atom and an ester functional group, presents a unique challenge in achieving chemoselectivity. This guide provides a comprehensive overview of the methodologies, detailed experimental protocols, and critical insights for the successful reduction of this versatile substrate.
Methodologies for Nitro Group Reduction
The choice of reducing agent and reaction conditions is paramount to achieving the desired outcome, whether it be the selective reduction of one nitro group or the complete reduction of both. Several methods are at the disposal of the synthetic chemist, each with its own set of advantages and limitations.
Catalytic Hydrogenation: This is a widely employed and often highly efficient method for nitro group reduction.[3][4] Common catalysts include palladium on carbon (Pd/C) and Raney nickel, used in conjunction with hydrogen gas (H₂).[3][5] A key advantage of this method is its clean nature, often yielding products with minimal byproducts. However, a significant drawback is the potential for the reduction of other functional groups within the molecule.[3] For substrates containing sensitive functionalities, careful selection of the catalyst and reaction conditions is crucial to avoid unwanted side reactions.[6]
Metal-Mediated Reductions: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media is a classic and robust approach for nitro group reduction.[3][7][8] These methods are often more chemoselective than catalytic hydrogenation and are tolerant of a wider range of functional groups.[3][7] Iron in the presence of an acid like acetic acid or hydrochloric acid is a cost-effective and mild option.[3][9] Similarly, tin(II) chloride (SnCl₂) is a mild reagent that can selectively reduce nitro groups in the presence of other reducible functionalities.[3][10]
Transfer Hydrogenation: This method offers a milder alternative to using high-pressure hydrogen gas. It involves the use of a hydrogen donor, such as hydrazine hydrate, in the presence of a catalyst like Pd/C. This technique can exhibit high selectivity for the nitro group while preserving other sensitive functional groups.[6]
Comparative Overview of Reduction Methods
| Method | Reducing Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ / Pd/C or Raney Ni | 1-50 atm H₂, RT to 80 °C | High efficiency, clean reaction | Can reduce other functional groups, requires specialized equipment |
| Metal/Acid Reduction | Fe / Acetic Acid or HCl | Reflux | Cost-effective, good chemoselectivity | Can generate significant metal waste |
| Metal Salt Reduction | SnCl₂·2H₂O / Ethanol | Reflux | Mild, good functional group tolerance[3] | Stoichiometric amounts of tin salts required |
| Transfer Hydrogenation | Hydrazine hydrate / Pd/C | RT to Reflux | Milder than H₂ gas, good selectivity | Hydrazine is toxic |
Experimental Protocols
Protocol 1: Complete Reduction to Methyl 3,5-diamino-2-fluorobenzoate via Catalytic Hydrogenation
This protocol details the complete reduction of both nitro groups using palladium on carbon as the catalyst.
dot
Caption: Workflow for the complete reduction of this compound.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (10 mol% Pd)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Celite®
Procedure:
-
In a suitable pressure vessel, dissolve this compound in ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.[4]
-
Seal the vessel and purge it several times with nitrogen gas to remove any oxygen.[11][12]
-
Subsequently, purge the vessel with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).[4]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with nitrogen.[11]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3,5-diamino-2-fluorobenzoate.
-
The crude product can be purified by column chromatography or recrystallization as needed.
Protocol 2: Selective Monoreduction to Methyl 3-amino-2-fluoro-5-nitrobenzoate using Tin(II) Chloride
This protocol describes the selective reduction of one nitro group, which is often the one less sterically hindered or more electronically activated.
dot
Caption: Workflow for the selective monoreduction of this compound.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 3M)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add tin(II) chloride dihydrate to the solution.[4]
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a 3M aqueous solution of sodium hydroxide.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 3-amino-2-fluoro-5-nitrobenzoate.
-
Purify the product by column chromatography if necessary.
Safety Precautions
Catalytic Hydrogenation:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood.[11][13]
-
Palladium on carbon can be pyrophoric, especially after use. The catalyst should be handled with care and kept wet with a solvent to minimize the risk of fire.[12][14]
-
Use pressure-rated equipment and never exceed the recommended pressure and temperature limits.[11][13]
-
Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[11]
Metal-Mediated Reductions:
-
Handle strong acids with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The work-up procedure for tin-based reductions involves the use of a strong base. Exercise caution when handling sodium hydroxide solutions.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete Reaction | - Insufficient reducing agent/catalyst- Deactivated catalyst- Low reaction temperature or time | - Increase the stoichiometry of the reducing agent- Use fresh, active catalyst- Increase the reaction temperature or prolong the reaction time |
| Formation of Byproducts | - Over-reduction- Side reactions with other functional groups | - Monitor the reaction closely and stop it once the desired product is formed- Choose a more chemoselective reducing agent- Optimize reaction conditions (e.g., lower temperature) |
| Low Yield | - Poor work-up procedure- Product degradation | - Ensure complete extraction of the product during work-up- Use milder conditions to prevent product decomposition |
| Dehalogenation (Loss of Fluorine) | - Overly aggressive reduction conditions, especially with Pd/C and H₂ | - Use a milder reducing agent like SnCl₂ or Fe/acid- Employ transfer hydrogenation with hydrazine hydrate[6]- Carefully control reaction time and temperature |
Conclusion
The reduction of the nitro groups in this compound is a versatile transformation that provides access to valuable amino-substituted building blocks. The choice between complete and selective reduction dictates the selection of the appropriate methodology. Catalytic hydrogenation is a powerful tool for achieving complete reduction, while metal-mediated reductions, particularly with tin(II) chloride, offer a reliable path to selective monoreduction. By carefully considering the reactivity of the substrate and adhering to the detailed protocols and safety guidelines outlined in this document, researchers can confidently and efficiently synthesize the desired amino derivatives for their drug discovery and development programs.
References
-
Unknown. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Linqu Huitai Chemical Co., Ltd.[Link]
-
Unknown. (2025). Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Solution. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Maloney, A. G., & Le, T. (2022). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 29(4), 319-332. [Link]
-
Gholinejad, M., & Shariati, F. (2015). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Advances, 5(59), 47589-47596. [Link]
-
Unknown. (n.d.). Hydrogenation SOP. University of Rochester. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Perrie, J. A., et al. (2006). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Molecules, 11(9), 745-752. [Link]
-
De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. [Link]
-
Werkmeister, S., et al. (2014). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 16(11), 3036-3039. [Link]
-
University of Pittsburgh. (2012). Hydrogenation Reactions. University of Pittsburgh Environmental Health and Safety. [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. [Link]
-
Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(21), 6732-6740. [Link]
-
Patil, R. D., & Sasson, Y. (2014). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: An Indian Journal, 10(6), 227-231. [Link]
-
Jang, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910-919. [Link]
-
Unknown. (n.d.). Reduction of Nitroarenes in Acidic, Neutral, and Basic Media. Slideshare. [Link]
-
Zhang, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4307. [Link]
- Cusumano, J. A. (1983). U.S. Patent No. 4,387,247. Washington, DC: U.S.
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]
-
ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. [Link]
-
C&CS Catalysts and Chemical Specialties GmbH. (n.d.). Hydrogenation of nitro compounds to anilines. [Link]
-
Sapunova, A. S., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2), 1165-1177. [Link]
-
Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. [Link]
-
YouTube. (2020). Reduction of nitro groups on benzene. [Link]
-
ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. [Link]
-
Unknown. (n.d.). Selective reduction of dinitro compounds. ResearchGate. [Link]
-
Unknown. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(1), 1-6. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Schiff, L. J., et al. (1978). Selective Reduction of Dinitrotoluene Isomers by Ascorbate Ion. Relative Rates in Homogeneous Solution. Defense Technical Information Center. [Link]
-
Park, J., et al. (2017). Preparation of 2‐Amino‐5‐fluoro‐3‐nitrobenzoate (3). ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. [Link]
-
Baig, U., et al. (2025). Synthesis of methyl 3,5-diaminobenzoate to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Journal of Membrane Science. [Link]
-
WIPO. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. [Link]
-
Kollmar, M., et al. (2002). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196. [Link]
-
Saha, S., et al. (n.d.). Organic Chemistry-4. Study Guide to Organic Chemistry, 4. [Link]
-
PrepChem. (n.d.). Synthesis of (2) Methyl 2,3-diaminobenzoate. [Link]
- Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. njhjchem.com [njhjchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 14. chem.uci.edu [chem.uci.edu]
Application Note: Methyl 2-fluoro-3,5-dinitrobenzoate as a Multivalent Scaffold
This Application Note and Protocol Guide details the utilization of Methyl 2-fluoro-3,5-dinitrobenzoate (CAS: 367946-80-3) as a high-value scaffold in medicinal chemistry.
Introduction & Reactivity Landscape
This compound is a highly activated aromatic building block designed for the rapid generation of heterocyclic libraries, particularly benzimidazoles , quinoxalines , and dihydroquinazolines .
Its structural utility is defined by the "Activated Core" concept:
-
C2-Fluorine: The fluorine atom is electronically destabilized by the strong electron-withdrawing effects of the ortho-nitro (C3), para-nitro (C5), and ortho-ester (C1) groups. This makes it exceptionally susceptible to Nucleophilic Aromatic Substitution (
) under mild conditions. -
C3/C5-Nitro Groups: These serve as latent amino functionalities. The C3-nitro group, being adjacent to the C2 position, allows for post-
cyclization (e.g., forming the imidazole ring of a benzimidazole). -
C1-Ester: Provides a handle for further derivatization into amides, acids, or alcohols, or participation in cyclization to form quinazolinones.
Reactivity Pathway Diagram
The following diagram illustrates the divergent synthesis pathways accessible from this scaffold.
Figure 1: Divergent synthetic pathways from the this compound scaffold.[1]
Protocol A: Displacement (Library Entry)
Objective: To introduce structural diversity at the C2 position by displacing the fluorine atom with primary or secondary amines.
Mechanism: The reaction proceeds via a Meisenheimer complex.[2] Due to the extreme activation of the ring, this reaction often proceeds at room temperature, unlike unactivated fluoro-arenes that require high heat or transition metal catalysis.
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine ( ) (1.2–1.5 equiv) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous preferred)
Step-by-Step Procedure
-
Preparation: Dissolve this compound (1.0 mmol) in DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C (ice bath). Add DIPEA (1.2 mmol) followed by the dropwise addition of the amine (1.1 mmol).
-
Note: For volatile amines, use a slight excess (1.5 equiv). For solid amines, dissolve in a minimum amount of DCM before addition.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir.
-
Monitoring: Check by TLC (Hexane/EtOAc 3:1). The starting material (
) should disappear, and a highly colored (often yellow/orange) product spot will appear. Reaction time is typically 1–4 hours.
-
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with 0.5 M HCl (2 x 10 mL) to remove excess amine/base.
-
Wash with Brine (10 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Most products are pure enough for the next step. If necessary, purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).
Data Validation:
| Parameter | Observation |
|---|---|
| Appearance | Product is typically a bright yellow/orange solid due to the nitro-aniline chromophore. |
| 1H NMR | Disappearance of the aromatic doublet/multiplet associated with C-F coupling. Appearance of N-H signal (broad singlet, typically
Protocol B: Benzimidazole Synthesis (One-Pot Reductive Cyclization)
Objective: To convert the
Mechanism: This protocol utilizes a "reductive cyclization" strategy. The C3-nitro group is reduced to an amine, which then condenses with an aldehyde (or carboxylic acid equivalent) to form the imidazole ring.
Materials
-
Intermediate A: (From Protocol A) (1.0 equiv)
-
Reductant: Sodium Dithionite (
) (3.0 equiv) OR Iron powder (5.0 equiv) with Ammonium Chloride. -
Aldehyde: Aryl or Alkyl aldehyde (1.1 equiv)
-
Solvent: Ethanol/Water (3:1) or DMSO (for high-temp methods)
Step-by-Step Procedure (Sodium Dithionite Method)
This method is mild and avoids heavy metals.
-
Mixing: In a reaction vial, suspend Intermediate A (1.0 mmol) and the aldehyde (1.1 mmol) in Ethanol (10 mL) and Water (3 mL).
-
Reduction/Cyclization: Add Sodium Dithionite (3.0 mmol) in one portion.
-
Heating: Heat the mixture to reflux (approx. 80°C) for 6–12 hours.
-
Note: The yellow color of the nitro-aniline starting material will fade as the reduction proceeds.
-
-
Workup:
-
Cool to RT. Remove ethanol under reduced pressure.
-
Dilute the aqueous residue with EtOAc (30 mL) and Water (10 mL).
-
Extract the aqueous layer with EtOAc (2 x 15 mL).
-
Combine organics, wash with Brine, and dry over
.
-
-
Purification: Benzimidazoles are polar. Purify via flash chromatography using DCM/MeOH (95:5 to 90:10).
Alternative: Iron-Mediated Cyclization (Robust)
For sterically hindered substrates:
-
Dissolve Intermediate A in Acetic Acid (AcOH).
-
Add Iron powder (5 equiv). Heat to 60°C for 2 hours (reduces
). -
Add the aldehyde (1.2 equiv) and heat to 100°C for 4 hours.
-
Filter through Celite to remove iron residues before workup.
Safety & Handling
-
Nitro Compounds: Polynitro aromatics can be energetic. While this methyl ester is stable under standard conditions, avoid heating the neat solid to high temperatures (>150°C) or grinding with strong reducing agents.
-
Fluorinated Aromatics: The C-F bond is stable, but the compound is a skin sensitizer. Wear nitrile gloves and work in a fume hood.
-
Waste: Dispose of heavy metal waste (if Fe/Sn used) separately from organic solvents.
References
-
American Elements. this compound Product Specifications and Safety Data. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Benzimidazoles: Recent Literature and Protocols. Available at: [Link]
Sources
Application Note: Synthesis of Quinazoline Derivatives via Reductive Cyclization of Nitrobenzoate Precursors
[1][2]
Executive Summary
Quinazoline and quinazolinone derivatives represent a privileged class of nitrogen-containing heterocycles with profound biological activities, including EGFR inhibition (e.g., Gefitinib, Erlotinib), substituted antimicrobial agents, and anti-inflammatory scaffolds.
Traditionally, these are synthesized from anthranilic acid (2-aminobenzoic acid) derivatives. However, 2-nitrobenzoates offer a distinct strategic advantage: they are often cheaper, more stable against oxidation than their amino counterparts, and allow for "masking" the nucleophilic aniline nitrogen until the cyclization step.
This Application Note details two robust protocols for the synthesis of quinazolin-4(3H)-ones starting directly from 2-nitrobenzoate precursors. We focus on Reductive Cyclization , a cascade process where the nitro group is reduced in situ, triggering an immediate intramolecular condensation to form the heterocycle.
Mechanistic Foundations
The transformation of a 2-nitrobenzoate to a quinazoline derivative relies on a "Reduction-Condensation" cascade.[1][2] Understanding this mechanism is vital for troubleshooting low yields.
The Cascade Pathway
-
Amidation (Optional First Step): If the target is a 3-substituted quinazolinone, the ester is first converted to a nitro-amide.
-
Reduction: The nitro group (
) is reduced to an amino group ( ) using a metal reductant (Fe, Zn, Sn) or catalytic hydrogenation. -
Condensation/Cyclization: The newly formed amine attacks the electrophilic carbon (introduced via orthoformate, aldehyde, or formic acid), followed by ring closure onto the amide/ester carbonyl.
Mechanistic Visualization
The following diagram illustrates the critical intermediates in the Fe-mediated reductive cyclization pathway.
Figure 1: Mechanistic pathway for the conversion of 2-nitrobenzoates to quinazolin-4(3H)-ones. The reduction of the nitro group unmasks the nucleophilic aniline nitrogen, triggering cyclization.
Experimental Protocols
Protocol A: Fe-Mediated One-Pot Reductive Cyclization
Application: Best for synthesizing 2-substituted quinazolin-4(3H)-ones from 2-nitrobenzoates and orthoesters. Advantages: High tolerance for functional groups; Iron is cheap and environmentally benign compared to noble metals.
Materials
-
Substrate: Methyl 2-nitrobenzoate (1.0 equiv)
-
Amine Source: Primary amine (
, 1.2 equiv) or Ammonium acetate (for unsubstituted N3). -
C1 Source: Triethyl orthoformate (TEOF) (3.0 equiv).
-
Reductant: Iron powder (325 mesh, 5.0 equiv).
-
Catalyst/Acid: Conc. HCl (catalytic, 2-3 drops) or Acetic Acid (solvent).
-
Solvent: Ethanol or Glacial Acetic Acid.
Step-by-Step Methodology
-
Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 2-nitrobenzoate (5 mmol) in Ethanol (20 mL).
-
Amine Addition: Add the primary amine (6 mmol) and stir at room temperature for 10 minutes.
-
Reductant Charge: Add Iron powder (25 mmol) followed by Triethyl orthoformate (15 mmol).
-
Initiation: Add 3 drops of conc. HCl carefully. Caution: An induction period may occur followed by an exotherm.
-
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The disappearance of the nitrobenzoate spot and the appearance of a highly fluorescent spot (often blue/green under UV254) indicates product formation.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Recrystallize the residue from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).
Protocol B: Zn/NH4Cl Mediated "Green" Synthesis
Application: Ideal for acid-sensitive substrates or when using aldehydes to form 2,3-dihydroquinazolinones (which can be oxidized to quinazolinones). Mechanism: Zinc acts as a mild reducing agent in the presence of ammonium chloride (proton source).
Materials
-
Substrate: 2-Nitrobenzamide derivative (1.0 equiv).
-
Electrophile: Aryl Aldehyde (1.1 equiv).
-
Reductant: Zinc dust (4.0 equiv).
-
Additive:
(saturated aq. solution or solid). -
Solvent: Ethanol/Water (3:1).
Step-by-Step Methodology
-
Preparation: Charge a flask with the 2-nitrobenzamide derivative (2 mmol) and the aldehyde (2.2 mmol) in Ethanol (10 mL).
-
Reductant Addition: Add an aqueous solution of
(1 g in 5 mL water) followed by Zinc dust (8 mmol) in portions. -
Reaction: Stir vigorously at
for 2–3 hours.-
Note: The reaction often passes through a 2,3-dihydro intermediate.
-
-
Oxidation (If necessary): If the dihydro-product is isolated, add DDQ (1.1 equiv) or simply stir open to air in refluxing ethanol for 1 hour to aromatize to the quinazolinone.
-
Isolation: Filter off the zinc oxide/zinc residues. Pour the filtrate into ice water. The precipitate is usually the pure product.
Critical Process Parameters (CPP) & Optimization
The following table summarizes the impact of key variables on the yield of the reductive cyclization.
| Parameter | Recommended Range | Effect of Deviation |
| Fe Stoichiometry | 4.0 – 6.0 equiv | < 4.0 equiv: Incomplete reduction (nitro-amide impurity). > 6.0 equiv: Filtration difficulties due to iron sludge. |
| Temperature | Low Temp: Accumulation of hydroxylamine intermediate ( | |
| Acid Catalyst | HCl (cat.) or AcOH | No Acid: Reaction stalls at the amine stage; cyclization fails. Excess Acid: Hydrolysis of the ester/amide bond before cyclization. |
| Solvent | Ethanol, Toluene, AcOH | Aprotic Solvents (THF): Poor solubility of Fe/Zn salts; slow kinetics. |
Workflow Visualization
The following diagram outlines the decision tree for selecting the correct protocol based on your starting material and desired substitution pattern.
Figure 2: Decision matrix for selecting the optimal reductive cyclization protocol.
Troubleshooting Guide
Issue 1: Incomplete Conversion (TLC shows starting material)
-
Cause: Passivation of the metal surface (Fe or Zn).
-
Solution: Add 2-3 drops of conc. HCl or ultrasonicate the metal powder with dilute HCl prior to use to activate the surface.
Issue 2: Formation of Azo/Azoxy Dimers
-
Cause: Reduction is too slow or pH is too basic, leading to coupling of nitroso/hydroxylamine intermediates.
-
Solution: Increase the agitation rate (vigorous stirring is essential for heterogeneous metal reactions) and ensure the reaction mixture is slightly acidic (pH 4-5).
Issue 3: Product trapped in Iron sludge
-
Cause: Poor solubility of the quinazolinone in the cooling solvent.
-
Solution: Perform the Celite filtration while the reaction mixture is hot . Wash the filter cake copiously with hot DMF or Methanol.
References
-
Reductive Cyclization Overview
- Gopalaiah, K. (2013). "Chiral Iron Catalysts for Asymmetric Synthesis." Chemical Reviews.
-
See also: Yin, et al. (2012).[2] "Cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates."
-
Fe/HCl Protocol
- Besson, T., et al. (2000).
-
Relevant Method: "Synthesis of quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles" (Mechanistically related reductive coupling).
-
Zn/NH4Cl Protocol
- Shi, D., et al. (2004). "Zn/NH4Cl-mediated synthesis of quinazolinones." Synlett.
-
Relevant Method: "Zn/H2O-Mediated Tandem Reductive Cyclization."
-
General Quinazoline Synthesis Reviews
- Khan, I., et al. (2014). "Quinazoline derivatives: Synthesis and bio-active evaluation." European Journal of Medicinal Chemistry.
-
See: "Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives."
Troubleshooting & Optimization
Solubility issues of Methyl 2-fluoro-3,5-dinitrobenzoate in polar solvents
Welcome to the Technical Support Center for Methyl 2-fluoro-3,5-dinitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: this compound (MF: C₈H₅FN₂O₆, MW: 244.13) is a highly functionalized aromatic compound.[1][2] Its solubility is primarily governed by the interplay of several key features:
-
Two Nitro Groups (-NO₂): These are strong electron-withdrawing groups that make the aromatic ring electron-deficient and contribute significantly to the molecule's overall polarity.
-
A Fluoro Group (-F): This is another electronegative group that enhances the compound's polarity.
-
A Methyl Ester Group (-COOCH₃): This group has a moderate polarity and can participate in dipole-dipole interactions.
-
Aromatic Ring: The benzene ring itself is nonpolar.
-
Hydrogen Bonding: The molecule has six hydrogen bond acceptors (the oxygen atoms in the nitro and ester groups) but no hydrogen bond donors.[1] This means it can accept hydrogen bonds from protic solvents.
The combination of a nonpolar aromatic core with multiple polar functional groups results in a molecule with a moderate overall polarity (calculated LogP of 1.4287).[1] This complex structure can lead to solubility challenges in both highly polar and nonpolar solvents.
Q2: I am observing that this compound is not dissolving well in common polar solvents like water or ethanol. Why is this?
A2: This is a common observation. While the principle of "like dissolves like" suggests that polar compounds should dissolve in polar solvents, the reality is more nuanced.[3][4][5] Here's a breakdown of the likely reasons for poor solubility in certain polar solvents:
-
Water: Despite its high polarity, water is a poor solvent for this compound. This is because the nonpolar aromatic backbone of the molecule is hydrophobic. For a molecule to dissolve in water, the energy gained from water-solute interactions must overcome both the energy of the water-water hydrogen bonding network and the solute-solute interactions in the crystal lattice. The hydrophobic effect of the benzene ring prevents this.
-
Ethanol and Methanol: These are often good starting points for nitroaromatic compounds.[3][6] However, the solubility might be limited. While they are polar and can act as hydrogen bond donors to the nitro and ester groups, the overall polarity might not be a perfect match. You may find that you can dissolve the compound at low concentrations, but it may precipitate out at higher concentrations.
Q3: Can I heat the solvent to improve the solubility of this compound?
A3: Yes, in many cases, increasing the temperature will increase the solubility of a solid in a liquid.[7] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid's crystal lattice. However, you must consider the following caveats:
-
Compound Stability: Ensure that this compound is stable at the elevated temperature and does not decompose. Always consult the material's safety data sheet (MSDS) for thermal stability information.
-
Precipitation upon Cooling: If you plan to use the solution at room temperature or below, be aware that the compound may precipitate out as the solution cools.[7] This is especially true if you have created a supersaturated solution.
-
Experimental Context: For applications involving biological systems, heating the solution may not be feasible as it could denature proteins or affect cell viability.
Q4: How can I be certain that my compound is fully dissolved and not just a fine suspension?
A4: Visual inspection is the first step; a true solution should be clear and free of any visible particles.[7] For a more definitive assessment, you can use the following methods:
-
Tyndall Effect: Shine a laser pointer through the solution. If the beam is visible as it passes through the liquid, it indicates the presence of suspended particles (a colloidal suspension), and your compound is not fully dissolved.[7]
-
Filtration Test: Filter the solution through a 0.22 µm or 0.45 µm syringe filter. If the concentration of the compound in the filtrate is significantly lower than the expected concentration (as measured by a technique like UV-Vis spectroscopy or HPLC), it confirms that the compound was not fully dissolved.[7]
Troubleshooting Guide: Enhancing the Solubility of this compound
This troubleshooting guide provides a systematic approach to overcoming solubility issues with this compound.
Issue 1: Poor Solubility in a Single Polar Solvent
Root Cause Analysis: The polarity of the chosen solvent may not be optimal to disrupt the crystal lattice of the solute and effectively solvate the molecule.
Solutions:
1. Solvent Screening:
-
Rationale: Systematically testing a range of solvents with varying polarities can help identify the most suitable one.
-
Protocol:
-
Weigh out a small, equal amount of this compound into several vials.
-
Add a fixed volume of each test solvent to the vials.
-
Agitate the vials at a constant temperature (e.g., room temperature) for a set period.
-
Visually assess the solubility and, if possible, quantify the concentration of the dissolved compound in the supernatant.
-
Table 1: Suggested Polar Solvents for Screening
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These solvents are polar but do not have acidic protons.[6] They are often excellent solvents for a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | These solvents can donate hydrogen bonds to the oxygen atoms of the nitro and ester groups, which can aid in dissolution.[3][6] |
| Ethers | Tetrahydrofuran (THF), Dioxane | These are less polar than alcohols but can still be effective solvents for moderately polar compounds. |
2. Utilizing a Co-Solvent System:
-
Rationale: When a single solvent is not effective, a mixture of two or more miscible solvents can fine-tune the polarity of the solvent system to better match the solute.[3] This is a powerful technique for dissolving compounds with mixed polarity characteristics.
-
Protocol:
-
Dissolve the this compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DMSO or DMF).
-
Gradually add a "bad" or "anti-solvent" (in which the compound is poorly soluble, e.g., water) dropwise while stirring, until you observe slight turbidity (cloudiness).
-
Add a small amount of the "good" solvent back into the mixture until the solution becomes clear again.
-
Caption: Workflow for using a co-solvent system.
Issue 2: Compound Precipitates Over Time or Upon Dilution
Root Cause Analysis: You may have created a supersaturated solution, which is thermodynamically unstable.[7] Precipitation can also occur when a concentrated stock solution in a strong organic solvent (like DMSO) is diluted into an aqueous buffer where the compound has low solubility.
Solutions:
1. Work Below the Thermodynamic Solubility Limit:
-
Rationale: For long-term experiments, it is crucial to work at a concentration below the compound's equilibrium solubility in the final solvent system.
-
Protocol:
-
Determine the approximate solubility of this compound in your final experimental medium (e.g., cell culture medium, buffer).
-
Prepare your stock solution at a concentration that allows for dilution to the final working concentration without exceeding the solubility limit.
-
When diluting a concentrated organic stock, add the stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
2. pH Modification (for Aqueous Solutions):
-
Rationale: While this compound itself does not have strongly ionizable groups, hydrolysis of the ester group under certain pH conditions could potentially alter solubility. However, this is more relevant for compounds with acidic or basic functional groups.[7] For this compound, this approach is less likely to be effective and may risk chemical degradation.
Issue 3: "Oiling Out" Instead of Dissolving
Root Cause Analysis: The compound may be melting in the hot solvent rather than dissolving, especially if the melting point of the compound is close to or below the boiling point of the solvent. This can also be caused by the presence of impurities.[8]
Solutions:
1. Adjust the Solvent System:
-
Rationale: Choose a solvent with a lower boiling point or use a co-solvent system to lower the dissolution temperature.
-
Protocol:
-
If "oiling out" occurs, try adding more of the "good" solvent to the hot mixture to see if the oil will dissolve.
-
Allow the solution to cool very slowly. Rapid cooling can favor oiling out over crystallization.
-
Consider using a different solvent or a co-solvent pair with a lower boiling point.
-
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
-
Preparation: Dispense 1-2 mg of this compound into several 1.5 mL microcentrifuge tubes.
-
Solvent Addition: Add 100 µL of the test solvent to each tube.
-
Equilibration: Vortex the tubes for 1-2 minutes. Place them on a shaker or rotator at room temperature for 1-2 hours to allow them to reach equilibrium.
-
Observation: Visually inspect the tubes for any undissolved solid.
-
Confirmation (Optional): Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved material. Carefully collect the supernatant for concentration analysis by HPLC-UV or a similar method.
Caption: Step-by-step workflow for solubility assessment.
Safety and Handling
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[9][10]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]
-
Avoid inhalation of dust and contact with skin and eyes.[9][10]
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.[9][10][11]
References
-
PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate. Retrieved from [Link]
-
Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2015). What to do when compound did not dissolve in organic solvent?. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
ACS Publications. (2023). Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. Retrieved from [Link]
-
Reddit. (2021). Anyone have any good recommendations for alternative solvents to NMP, DMA, DMF?. Retrieved from [Link]
-
In what type of solvents do the (a) polar compounds and (b) non-polar compounds dissolve?. (n.d.). Retrieved from [Link]
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 2-methyl-3,5-dinitrobenzoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. americanelements.com [americanelements.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. vaia.com [vaia.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Controlling regioselectivity in nucleophilic substitution of fluorobenzoates
Welcome to the Fluorobenzoate SNAr & Radiochemistry Technical Support Center . This hub is designed for researchers and drug development professionals seeking to troubleshoot, optimize, and understand the mechanistic causality behind regioselective nucleophilic aromatic substitution (SNAr) of fluorobenzoates, including late-stage 18F-radiolabeling applications.
Section 1: Mechanistic Inquiries & Causality (FAQs)
Q1: Why is fluorine the preferred leaving group in SNAr of fluorobenzoates, and how does it dictate the reaction rate? A: Unlike aliphatic SN2 reactions where iodine or bromine are superior leaving groups, SNAr reactivity is governed by the rate-determining formation of the anionic Meisenheimer complex[1]. Fluorine is a surprisingly effective leaving group—often more reactive than chlorine or bromine—because its extreme electronegativity strongly stabilizes this electron-rich intermediate[1]. The strong electron-withdrawing nature of both the fluorine and the carboxylate/ester group makes the aromatic ring highly electron-deficient, lowering the activation energy required for the initial nucleophilic attack[1].
Q2: In polyfluorobenzoates (e.g., 2,4-difluorobenzoate), how can I control whether the nucleophile attacks the ortho or para position? A: Regioselectivity in polyfluoroarenes is notoriously difficult to control, but it is highly sensitive to solute-solvent interactions[2]. You can shift the regioselectivity by altering the hydrogen bond basicity (pKHB) of the solvent[3]. Recently, Deep Eutectic Solvents (DES) have been proven to drastically alter the stereochemical outcome of SNAr reactions[4]. By tuning the DES composition, researchers have successfully inverted the regioselectivity of 2,4-difluoroarene substitutions from highly para-selective to ortho-selective[5]. The solvent matrix selectively stabilizes different transition states, altering the activation energy barrier for each position.
Q3: How do diaryliodonium salts solve regioselectivity issues in late-stage 18F-radiolabeling of fluorobenzoates? A: Synthesizing PET tracers like N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) traditionally requires a laborious three-step process[6]. Single-step radiofluorination utilizes diaryliodonium salts to bypass this. To ensure the[18F]- nucleophile attacks the correct aromatic ring, an asymmetric iodonium salt is used[7]. A "spectator ligand"—such as a mesityl or 2-thienyl group—is paired with the benzoate derivative[8]. Because the mesityl group is sterically hindered and the 2-thienyl group is highly electron-rich, the nucleophilic substitution is forced to occur exclusively on the more electron-deficient benzoate ring, ensuring perfect regioselectivity[7][9].
Section 2: Troubleshooting Guide
Issue 1: Unexpected ortho/para isomer ratios in difluorobenzoate substitution.
-
Root Cause: The use of standard polar aprotic solvents (like DMF or DMSO) often defaults to para-substitution due to steric hindrance at the ortho position, or yields inseparable mixtures[4].
-
Solution: Switch the reaction medium to a Deep Eutectic Solvent (DES)[2]. If ortho-substitution is desired, utilizing specific DES mixtures alters the hydrogen-bonding network, overriding steric penalties and directing the nucleophile to the ortho position[5].
Issue 2: Low Radiochemical Yield (RCY) or poor chemoselectivity during single-step [18F]SFB synthesis.
-
Root Cause: Poor choice of counter-ion in the diaryliodonium precursor or insufficient azeotropic drying of the[18F]fluoride[8][9].
-
Solution: Optimize the counter-ion. The reactivity order for iodonium salts is typically OTs < Cl < OTf < Br[8]. However, for specific ester-functionalized diaryliodonium tosylates, switching to DMF at 200 °C has yielded up to 89% RCY for methyl [18F]4-fluorobenzoate[10]. Ensure the [18F]KF complex is thoroughly dried using Kryptofix-222 (K2.2.2) to prevent hydration of the fluoride ion, which kills its nucleophilicity[8].
Section 3: Self-Validating Experimental Protocols
Protocol A: Solvent-Controlled Regioselective SNAr of 2,4-Difluorobenzoates
This protocol utilizes DES to control regioselectivity, avoiding volatile organic compounds (VOCs)[5].
-
DES Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) in a reaction vessel. Heat to 80 °C with stirring until a clear, homogeneous liquid forms.
-
Substrate Addition: Add 1.0 mmol of the 2,4-difluorobenzoate derivative to 2.0 mL of the prepared DES.
-
Nucleophilic Attack: Add 1.2 mmol of the nucleophile (e.g., morpholine) dropwise[4].
-
Incubation: Stir the mixture at 60 °C for 4 hours. The DES matrix will stabilize the ortho-attack transition state[5].
-
Extraction & Validation: Quench with water and extract with ethyl acetate.
-
Self-Validation Step: Analyze the crude mixture via 19F NMR. The disappearance of the ortho-fluorine signal (typically around -110 to -115 ppm) while the para-fluorine signal remains confirms successful regiocontrol[5][11].
Protocol B: Single-Step Radiosynthesis of[18F]Fluorobenzoates via Diaryliodonium Salts
This protocol outlines the rapid, single-step radiofluorination for PET imaging synthons[10].
-
Azeotropic Drying: Trap cyclotron-produced [18F]fluoride on an anion-exchange cartridge. Elute into a reaction vial using a solution of K2CO3 and Kryptofix-222 in MeCN/H2O[12]. Evaporate to dryness under a stream of helium at 100 °C, adding anhydrous MeCN iteratively to remove all water[9].
-
Precursor Activation: Dissolve 5.0 mg of the (4-alkoxycarbonylphenyl)(mesityl)iodonium salt in 0.5 mL of anhydrous DMF[8][10].
-
Radiofluorination: Add the precursor solution to the dried [18F]KF/K2.2.2 complex. Heat the sealed vial to 150–200 °C for 10 minutes[10].
-
Purification & Validation: Cool the reactor, dilute with water, and purify via semi-preparative HPLC.
-
Self-Validation Step: Perform radio-TLC and analytical radio-HPLC co-elution with a non-radioactive 19F-fluorobenzoate reference standard to confirm identity and calculate the decay-corrected Radiochemical Yield (RCY)[6].
Section 4: Quantitative Data Summaries
Table 1: Impact of Solvent on Ortho/Para Regioselectivity in 2,4-Difluoroarene SNAr [4][5]
| Solvent Medium | Solute-Solvent Interaction | Regioselectivity Outcome (Para : Ortho) | Yield (%) |
| Standard VOC (e.g., DMF) | Weak H-bonding | 85 : 15 (Para-selective) | 75 - 82 |
| DES Mixture A | Moderate H-bonding | 50 : 50 (Mixed) | 80 - 85 |
| DES Mixture B | Strong H-bonding | 24 : 76 (Ortho-selective) | 88 - 92 |
Table 2: Precursor and Counter-Ion Effects on 18F-Radiochemical Yield (RCY) [8][10]
| Diaryliodonium Precursor | Counter-Ion (X⁻) | Reaction Temp (°C) | Decay-Corrected RCY (%) |
| (4-methoxycarbonylphenyl)(mesityl)iodonium | Tosylate (OTs) | 200 | 89 |
| (4-formylphenyl)(4'-methoxyphenyl)iodonium | Chloride (Cl) | 150 | 73 |
| (4-formylphenyl)(4'-methoxyphenyl)iodonium | Tosylate (OTs) | 150 | 34 |
| (3-bromomethylphenyl)(mesityl)iodonium | Triflate (OTf) | 110 | 33 |
Section 5: Visualizations
Mechanistic pathway of SNAr in fluorobenzoates highlighting the Meisenheimer intermediate.
Workflow for single-step radiofluorination using diaryliodonium salts.
References
-
Closing the gap between 19F and 18F chemistry. SciSpace. Available at: [Link]
-
Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. ResearchGate. Available at:[Link]
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. Available at: [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC - NIH. Available at:[Link]
-
Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. ChemRxiv. Available at:[Link]
-
Single-step synthesis of N-succinimidyl-4-[18F]fluorobenzoate. Journal of Nuclear Medicine. Available at: [Link]
-
Single-step syntheses of no-carrier-added functionalized [18F] fluoroarenes as labeling synthons from diaryliodonium salts. PMC - NIH. Available at: [Link]
-
Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB). MDPI. Available at:[Link]
-
Copper-Catalyzed [18F]Fluorination of (Mesityl)(aryl)iodonium Salts. ACS Publications. Available at: [Link]
-
Solvent-Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1-X-2,4-Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. ResearchGate. Available at:[Link]
-
Hypervalent aryliodine compounds as precursors for radiofluorination. PMC - NIH. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hypervalent aryliodine compounds as precursors for radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-step syntheses of no-carrier-added functionalized [18F] fluoroarenes as labeling synthons from diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. scispace.com [scispace.com]
Technical Support Center: Handling Thermal Instability of Polynitro Aromatic Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polynitro aromatic compounds. This guide is structured in a question-and-answer format to directly address the challenges and safety considerations associated with the inherent thermal instability of these energetic materials. Our focus is on providing not just procedural steps, but the underlying scientific rationale to ensure safe and successful experimentation.
Section 1: Fundamentals of Thermal Instability
This section addresses the core principles governing the stability of polynitro aromatic compounds. Understanding these fundamentals is the first step toward safe handling and experimental design.
Q1: What is the primary chemical reason for the thermal instability of polynitro aromatic compounds?
The thermal instability of polynitro aromatic compounds stems from the presence of multiple nitro (-NO₂) groups, which are strong electron-withdrawing groups, attached to an aromatic ring. The key factor is the relatively weak carbon-nitro (C-NO₂) bond. This bond has a bond-dissociation energy that, when overcome by thermal energy, can initiate a rapid, self-sustaining, and highly exothermic decomposition reaction. Once triggered, this decomposition can release massive amounts of heat and gases, leading to a dangerous increase in temperature and pressure, potentially causing an explosion.
Q2: What are the common decomposition pathways for these compounds?
The decomposition of polynitro aromatic compounds is complex and can proceed through several pathways, often in competition. The dominant mechanism depends on the molecule's specific structure and the temperature.
-
C-NO₂ Bond Homolysis: The most common initial step is the breaking of the C-NO₂ bond to form an aryl radical and nitrogen dioxide (NO₂).[1][2] This is a high-energy pathway that often dominates at very high temperatures, such as those encountered during shock initiation.[3]
-
Nitro-Nitrite Isomerization: The nitro group can rearrange to a nitrite group (-ONO), which is followed by the rapid cleavage of the much weaker O-NO bond.[1][4] This pathway often has a lower activation energy and can be significant at lower decomposition temperatures.[4]
-
Intramolecular Rearrangements: The presence of other substituents on the aromatic ring can introduce unique, lower-energy decomposition pathways. A classic example is o-nitrotoluene, where the ortho-positioned methyl group can interact with the nitro group, leading to an intermolecular rearrangement to form anthranil and water.[5][1] This type of pathway often has a lower activation energy and can make certain isomers significantly less stable than others.[1]
-
Condensation Reactions: In some molecules, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), decomposition can begin with the condensation of adjacent amino (-NH₂) and nitro groups, eliminating water and forming a stable furazan ring structure.[6]
Caption: Simplified diagram of competing initial decomposition pathways.
Q3: What external factors can negatively influence the thermal stability of my compound?
The inherent stability of a pure polynitro aromatic compound can be drastically reduced by external factors, often leading to decomposition at much lower temperatures than expected. Key factors include:
-
Contaminants and Impurities: This is one of the most significant and common causes of unexpected decomposition.
-
Alkaline Conditions: Bases such as sodium or potassium hydroxide can lead to the formation of unstable nitrophenates, which can decompose autocatalytically and explosively.[7] Extreme caution is required during hydrolysis or substitution reactions under alkaline conditions.[7]
-
Metal Halides and Nitrates: Impurities like metal halides or nitrates can lower the thermal stability by initiating oxidation reactions at elevated temperatures.[7]
-
Acids: Residual strong acids from the nitration process (e.g., nitric acid) can significantly lower the decomposition onset temperature.[7]
-
Active Carbon: Using active carbon for purification can be hazardous as it can lower the thermal stability of organic nitrocompounds.[7]
-
-
Solvents: The choice of solvent is critical. For instance, a final reaction mixture in concentrated nitric acid will be far less stable than the purified nitrocompound itself.[7]
-
Concentration Effects: During purification steps like distillation or crystallization, the removal of a solvent can concentrate impurities in the product phase, increasing the risk of a runaway reaction.[7]
Section 2: Safe Handling and Hazard Assessment (FAQs)
Proactive safety measures and accurate hazard assessment are non-negotiable when working with these materials.
Q4: What are the minimum Personal Protective Equipment (PPE) and engineering controls required?
A multi-layered approach to safety is essential.
-
PPE:
-
Eye Protection: Chemical splash goggles are mandatory at all times.[8][9] For high-risk operations, a full-face shield should be worn in addition to goggles.[9][10]
-
Gloves: Select gloves appropriate for the specific chemicals and solvents being used. Check compatibility charts. Latex gloves offer poor protection against many organic solvents.[8]
-
Lab Coat: A flame-resistant lab coat is strongly recommended. Ensure it is buttoned and fits properly.[10][11]
-
-
Engineering Controls:
-
Fume Hood: All manipulations of polynitro aromatic compounds and volatile reagents should be performed inside a certified chemical fume hood to minimize inhalation exposure.[10]
-
Safety Shields: Use a blast shield for any reaction that has the potential for explosion or energetic decomposition, especially when scaling up or working with a new compound.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of hazardous vapors.[10]
-
Q5: How should I properly store polynitro aromatic compounds?
Proper storage is critical to prevent accidents.
-
Segregation: Store polynitro aromatic compounds separately from incompatible materials, especially bases, strong acids, oxidizing agents, and reducing agents.[10][12]
-
Labeling: All containers must be clearly labeled with the chemical name, known hazards (e.g., "Thermally Unstable," "Explosive Hazard"), and date of synthesis.[10][11]
-
Environment: Store in a cool, dry, and well-ventilated area away from heat sources, direct sunlight, and physical shock.[11][12]
-
Inventory: Maintain a detailed inventory to track the age and quantity of stored materials.[10]
Q6: What are the primary analytical techniques for assessing thermal stability?
Several thermal analysis techniques are indispensable for characterizing the stability of energetic materials.[13]
-
Differential Scanning Calorimetry (DSC): This is the workhorse technique for initial thermal hazard screening.[14][15] It measures the heat flow into or out of a sample as it is heated at a constant rate.[14] A sharp exothermic peak indicates a decomposition event, and the onset temperature of this exotherm is a critical parameter for assessing thermal stability.[13] DSC can also quantify the energy released (enthalpy of decomposition).[14]
-
Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature.[14][16] It is excellent for determining decomposition temperatures, identifying the loss of volatiles or moisture, and quantifying residual mass.[14] When coupled with techniques like Fourier Transform Infrared Spectroscopy (TGA-FTIR), it can identify the gaseous products of decomposition, providing mechanistic insights.[17]
| Technique | Primary Measurement | Key Information Obtained |
| DSC | Heat Flow (Endo/Exotherms) | Onset of decomposition, melting point, enthalpy of decomposition (ΔHd), screening for potential hazards.[13][14] |
| TGA | Mass Change | Decomposition temperature range, moisture/volatile content, compositional analysis, identification of gaseous byproducts (with evolved gas analysis).[14][16] |
Q7: I've synthesized a novel polynitro aromatic compound. How should I approach its thermal hazard assessment?
A systematic, multi-stage approach is required to safely characterize a new compound.
Caption: Workflow for thermal hazard assessment of a new compound.
Section 3: Troubleshooting Guide for Experiments
This section provides actionable advice for specific issues you may encounter during synthesis and purification.
Q8: My nitration reaction is showing an unexpected exotherm, and the temperature is rising uncontrollably. What should I do?
This is a critical situation indicating a potential runaway reaction. The immediate goal is to slow the reaction rate and regain temperature control.
-
Immediate Action:
-
If Temperature Continues to Rise:
-
Quench/Inhibit: If a pre-determined and tested quenching procedure is available, implement it. This could involve adding a reaction inhibitor or a large volume of a cold, inert diluent to absorb heat and reduce reactant concentration.[18][19]
-
Prepare for Evacuation: If control is not regained quickly, prepare to evacuate the area. Activate the emergency alarm if you believe there is a risk of explosion.[20]
-
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Decomposition mechanisms of trinitroalkyl compounds: a theoretical study from aliphatic to aromatic nitro compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icheme.org [icheme.org]
- 8. uab.cat [uab.cat]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 11. maxedoutcompounds.com [maxedoutcompounds.com]
- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 13. ojs.chimia.ch [ojs.chimia.ch]
- 14. Thermal Analysis: Stability, Decomposition, and Material Properties | Lab Manager [labmanager.com]
- 15. Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? [mdpi.com]
- 16. eag.com [eag.com]
- 17. mdpi.com [mdpi.com]
- 18. archive.epa.gov [archive.epa.gov]
- 19. quora.com [quora.com]
- 20. Lab Safety Manual: Emergency Planning and Procedures | Hampshire College [hampshire.edu]
Technical Support Center: Optimizing Reaction Temperature for Amine Displacement of Fluorine (SNAr)
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr). This guide is designed for researchers and drug development professionals troubleshooting the displacement of fluorine by amine nucleophiles. Here, we dissect the thermodynamic causality behind temperature optimization, providing self-validating protocols and data-driven solutions to overcome common synthetic bottlenecks.
Section 1: Fundamental FAQs — The Thermodynamics of SNAr
Q1: Why is fluorine the preferred leaving group in SNAr, and why is temperature control so critical? A: In a standard SNAr reaction, the rate-determining step is the initial nucleophilic attack by the amine to form a negatively charged intermediate known as the Meisenheimer complex, rather than the subsequent cleavage of the carbon-halogen bond[1]. Fluorine is highly electronegative, creating a strong dipole that significantly lowers the activation energy required for the amine to attack the aromatic ring[1].
However, temperature acts as the master regulator for this mechanism. If the temperature is too low, the kinetic energy is insufficient to overcome the activation barrier, and the reaction stalls. If the temperature is too high, the highly reactive Meisenheimer complex can undergo degradation, or the amine nucleophile may simply evaporate out of the solution.
Caption: Thermodynamic workflow of SNAr highlighting temperature-dependent bottlenecks.
Section 2: Troubleshooting Guide — Temperature Optimization
Issue 1: No conversion or low yield at ambient to moderate temperatures (25°C - 50°C).
-
Root Cause: The activation energy barrier for the formation of the Meisenheimer complex has not been overcome. Unactivated fluoroarenes (lacking strong ortho/para electron-withdrawing groups like -NO2 or -CN) are particularly resistant at low temperatures.
-
Solution: Increase the temperature incrementally (e.g., in 20°C steps). For example, the displacement of aryl fluorides with dimethylamine showed 0% conversion at 25–45°C, but reached 100% conversion at 95°C[2]. If your amine is highly volatile, transition the reaction to a pressure-rated sealed tube to safely elevate the temperature above the amine's boiling point.
Issue 2: Formation of multiple substitution products or degradation at high temperatures (>80°C).
-
Root Cause: Excessive thermal energy can lead to the displacement of secondary halogens, poly-substitution in polyfluoroarenes, or decomposition of the solvent. For instance, DMF degrades to dimethylamine at elevated temperatures, which can act as a competing nucleophile[2].
-
Solution: Lower the temperature and switch to a more polar aprotic solvent (like DMSO) to stabilize the transition state, allowing the reaction to proceed at a milder temperature. In the substitution of pentafluorobenzonitrile with phenothiazine, raising the temperature from 60°C to 80°C decreased the yield of the mono-substituted product due to multi-substitution[3].
Quantitative Data Summary: Temperature vs. Conversion Profile
| Substrate Type | Amine Nucleophile | Temp (°C) | Conversion / Yield | Observation / Causality | Reference |
| Aryl Fluoride | Dimethylamine | 25 - 45 | 0% | Insufficient thermal energy for nucleophilic attack. | [2] |
| Aryl Fluoride | Dimethylamine | 65 | 59% | Incomplete conversion; intermediate stability reached. | [2] |
| Aryl Fluoride | Dimethylamine | 95 | 100% | Optimal kinetic energy for complete C-F displacement. | [2] |
| Polyfluoroarene | Phenothiazine | 60 | 64% | Optimal temperature for selective mono-substitution. | [3] |
| Polyfluoroarene | Phenothiazine | 80 | < 50% | Thermal degradation and multi-substitution observed. | [3] |
Section 3: Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, follow this standardized, self-validating protocol for empirically determining the optimal temperature of an amine-fluorine SNAr displacement.
Step-by-Step Temperature Optimization Workflow:
-
Preparation of Stock Solutions: Dissolve the fluoroarene (1.0 equiv) and the amine (1.2 - 2.0 equiv) in anhydrous DMSO or NMP (0.1 M to 0.5 M concentration). Causality: Anhydrous polar aprotic solvents stabilize the anionic Meisenheimer complex without hydrogen-bonding to the amine, which would otherwise reduce its nucleophilicity.
-
Base Addition: Add a non-nucleophilic base such as DIPEA (2.0 equiv) or finely milled anhydrous
(2.0 equiv) to scavenge the generated HF. Causality: Un-scavenged HF will protonate the amine nucleophile, rendering it inactive and halting the reaction. -
Parallel Temperature Screening: Aliquot the mixture into four sealed reaction vials equipped with magnetic stir bars. Set the heating blocks to 25°C, 50°C, 80°C, and 110°C.
-
Kinetic Sampling (Self-Validation): At t = 1h, 4h, and 16h, withdraw a 10 µL aliquot from each vial. Dilute with 1 mL of Acetonitrile/Water (1:1) and analyze via LC-MS.
-
Data Interpretation:
-
If the 25°C vial shows product, the substrate is highly activated.
-
If the 80°C vial shows product but the 110°C vial shows a complex mixture (multiple peaks on LC-MS), 80°C is your maximum thermal threshold.
-
-
Workup & Isolation: Once the optimal temperature is identified and the reaction reaches completion, cool to room temperature, dilute with cold water to precipitate the product, and filter (if solid) or extract with Ethyl Acetate (if liquid).
Caption: Parallel screening workflow for empirical determination of optimal SNAr reaction temperatures.
Section 4: Advanced Troubleshooting FAQs
Q3: I am running the reaction at 120°C because my fluoroarene is unactivated, but my secondary amine is disappearing without forming the product. What is happening? A: At temperatures exceeding 100°C, volatile amines can escape the liquid phase if the reaction is not performed in a pressure-rated sealed vessel. Furthermore, if you are using DMF as a solvent at elevated temperatures (especially with strong bases like KOH), it can thermally decompose into dimethylamine and carbon monoxide[2]. This in situ generated dimethylamine will outcompete your intended secondary amine, leading to unexpected dimethylaminated side products. Switch to NMP or DMSO for high-temperature reactions.
Q4: Does the choice of base change the optimal reaction temperature?
A: Yes. The solubility and pKa of the base directly impact the kinetics. Using a highly soluble organic base like DIPEA allows for a homogeneous mixture, often permitting lower reaction temperatures. Conversely, using insoluble inorganic bases like
References
-
A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. nih.gov.[Link]
-
Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. preprints.org.[Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. masterorganicchemistry.com.[Link]
Sources
Validation & Comparative
Navigating the Fluorine Landscape: A Comparative Guide to the ¹⁹F NMR Chemical Shift of 2-Fluoro-3,5-dinitrobenzoate Esters
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular analysis, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool, offering exceptional sensitivity and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[1] This guide delves into the specific ¹⁹F NMR characteristics of 2-fluoro-3,5-dinitrobenzoate esters, a class of compounds with potential applications as chemical probes and in synthetic chemistry. Due to the current absence of direct experimental data in publicly accessible literature for this specific ester, this guide will provide a robust estimation of its ¹⁹F NMR chemical shift based on established principles of substituent effects. We will then compare its predicted performance with other commonly employed fluorinated molecular probes, providing a framework for selecting the appropriate tool for your research needs.
The ¹⁹F NMR Chemical Shift: A Window into Molecular Architecture
The chemical shift (δ) in ¹⁹F NMR is a sensitive parameter governed by the shielding and deshielding of the fluorine nucleus by its surrounding electrons.[2] Electron-withdrawing groups decrease the electron density around the fluorine atom, causing a deshielding effect and a downfield shift (to higher ppm values). Conversely, electron-donating groups increase electron density, resulting in an upfield shift (to lower ppm values).[2] This high sensitivity to electronic perturbations makes ¹⁹F NMR a valuable technique for studying molecular structure, conformation, and intermolecular interactions.[3]
The typical chemical shift range for organofluorine compounds is broad, spanning from approximately -50 to -220 ppm for common functionalities, with CFCl₃ serving as the standard reference at 0 ppm.[1][4] This wide dispersion minimizes signal overlap, a common challenge in ¹H NMR, and allows for the clear resolution of individual fluorine signals within a molecule.[5]
Estimating the ¹⁹F NMR Chemical Shift of a 2-Fluoro-3,5-dinitrobenzoate Ester
To predict the ¹⁹F NMR chemical shift of a 2-fluoro-3,5-dinitrobenzoate ester (e.g., the methyl or ethyl ester), we must consider the cumulative electronic influence of the substituents on the fluorobenzene ring. The parent fluorobenzene molecule exhibits a ¹⁹F chemical shift of approximately -113.15 ppm.[4]
The substituents in our target molecule are:
-
An ester group (-COOR) at the C1 position: This group is electron-withdrawing.
-
A fluorine atom at the C2 position: The fluorine atom itself is highly electronegative.
-
Two nitro groups (-NO₂) at the C3 and C5 positions: The nitro group is a very strong electron-withdrawing group through both inductive and resonance effects.
The presence of three strong electron-withdrawing groups (one ester and two nitro groups) on the aromatic ring will lead to a significant deshielding of the fluorine atom at the C2 position. This deshielding will cause a substantial downfield shift from the parent fluorobenzene value.
While an exact value cannot be provided without experimental data, based on the known effects of these powerful electron-withdrawing groups, it is reasonable to estimate that the ¹⁹F chemical shift of a 2-fluoro-3,5-dinitrobenzoate ester would fall in the downfield region of the aromatic fluorine spectrum, likely in the range of -90 to -110 ppm . This estimation is based on the general principle that multiple electron-withdrawing substituents on a fluorinated aromatic ring cause a downfield shift.[2]
A Comparative Analysis: 2-Fluoro-3,5-dinitrobenzoate Ester vs. Alternative Fluorinated Probes
The utility of a fluorinated molecule as an NMR probe depends on several factors, including its chemical shift, sensitivity to its environment, and synthetic accessibility. Here, we compare the predicted characteristics of 2-fluoro-3,5-dinitrobenzoate esters with other established classes of fluorinated probes.
| Fluorinated Probe Class | Typical ¹⁹F Chemical Shift Range (ppm) | Key Characteristics & Applications |
| 2-Fluoro-3,5-dinitrobenzoate Ester (Estimated) | -90 to -110 | Predicted: Highly sensitive to electronic changes due to the dinitro substitution. Potentially useful as a reporter on molecular interactions where subtle electronic perturbations are of interest. The ester functionality allows for incorporation into larger molecules. |
| Monofluorinated Aromatic Compounds | -100 to -170[6] | Simple to synthesize and incorporate. Their chemical shifts are sensitive to the substitution pattern on the aromatic ring, making them good probes for studying protein-ligand interactions and conformational changes.[7] |
| Trifluoromethyl (CF₃) Containing Compounds | -50 to -80[1] | The CF₃ group provides a strong, sharp singlet in the ¹⁹F NMR spectrum, making it an excellent reporter group. It is often incorporated into drug candidates and used to monitor binding events.[8] |
| Fluorinated Amino Acids | Variable (e.g., 3-fluorophenylalanine, 5-fluorotryptophan) | Can be biosynthetically incorporated into proteins, providing site-specific probes to study protein structure, dynamics, and folding.[3] |
Diagram: Conceptual Comparison of Fluorinated NMR Probes
Caption: Comparison of key features of different fluorinated NMR probes.
Experimental Protocols: A Guide to Acquiring High-Quality ¹⁹F NMR Data
Acquiring reliable ¹⁹F NMR data requires careful attention to experimental parameters. The following is a generalized protocol that can be adapted for the analysis of 2-fluoro-3,5-dinitrobenzoate esters and other fluorinated compounds.
Diagram: Workflow for ¹⁹F NMR Data Acquisition and Analysis
Caption: A streamlined workflow for ¹⁹F NMR experiments.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of the 2-fluoro-3,5-dinitrobenzoate ester in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[2]
-
Add an internal reference standard. While CFCl₃ is the primary standard, secondary standards like trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆) are often used for convenience.[4][9] The concentration of the reference should be known if quantitative analysis is required.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer equipped with a fluorine-capable probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Select an appropriate pulse sequence. A simple pulse-acquire sequence is often sufficient for a standard 1D ¹⁹F spectrum.
-
Set the spectral width to encompass the expected chemical shift range of the fluorine signals.
-
Use a calibrated 90° pulse width.
-
Set an appropriate relaxation delay (D1). For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei in the sample.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction to ensure accurate integration.
-
-
Spectral Analysis:
-
Reference the spectrum by setting the chemical shift of the internal standard to its known value.
-
Determine the chemical shift of the fluorine signal(s) of the 2-fluoro-3,5-dinitrobenzoate ester.
-
Integrate the signals if quantitative information is desired.
-
Analyze any spin-spin coupling patterns to gain further structural information.
-
Conclusion and Future Outlook
While the precise experimental ¹⁹F NMR chemical shift of 2-fluoro-3,5-dinitrobenzoate esters awaits empirical determination, this guide provides a scientifically grounded estimation and a framework for its comparison with other fluorinated probes. The strong electron-withdrawing nature of the dinitro and ester groups is predicted to place the ¹⁹F signal in a distinct, downfield region of the aromatic fluorine spectrum, making it a potentially highly sensitive reporter of its molecular environment.
Future experimental work is crucial to validate this estimation and fully characterize the potential of 2-fluoro-3,5-dinitrobenzoate esters as tools in chemical biology and drug discovery. The protocols outlined here provide a clear path for researchers to acquire the necessary data to unlock the full potential of this and other novel fluorinated molecules. As the field of ¹⁹F NMR continues to evolve, the development and characterization of new probes with unique spectral properties will undoubtedly expand our ability to explore the intricate molecular world.
References
-
Organic Chemistry Data. NMR Spectroscopy :: 19F NMR Chemical Shifts. Available from: [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants - NMR Facility. Available from: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
-
University of Sheffield. 19Flourine NMR. Available from: [Link]
- Zheng, J. et al. Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. Chem. Commun., 2017, 53, 9636-9639.
- ChemRxiv.
-
University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [Link]
-
ResearchGate. Experimental and calculated 19 F NMR chemical shifts (ppm) evaluated... | Download Scientific Diagram. Available from: [Link]
- Werle, Y., & Kovermann, M. (2024). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry–A European Journal, e202402820.
-
AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. 2017. Available from: [Link]
- Wescott, C. R., & Pomerantz, W. C. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(21), 13346–13353.
- Dalvit, C., & Vulpetti, A. (2019). New Frontiers and Developing Applications in 19F NMR. Molecules (Basel, Switzerland), 24(21), 3848.
- Al-Tannak, N. F., & Spraul, M. (2015). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of analytical methods in chemistry, 2015, 345938.
- SciSpace. A beginner's guide to 19F NMR and its role in drug screening. 2023.
- Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1991.
- Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. 2013.
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. colorado.edu [colorado.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. azom.com [azom.com]
- 8. dovepress.com [dovepress.com]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Leaving Group Ability in SNAr Reactions: 2-Fluoro- vs. 2-Chloro-dinitrobenzoates
For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate leaving group is a critical decision that dictates the efficiency and feasibility of a synthetic route. In the realm of nucleophilic aromatic substitution (SNAr), the choice between halogen leaving groups presents a fascinating and often counter-intuitive scenario compared to their behavior in aliphatic substitutions (SN1/SN2). This guide provides an in-depth comparison of the leaving group abilities of 2-fluoro- and 2-chloro-dinitrobenzoates, grounded in mechanistic principles and supported by experimental considerations.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
To appreciate the nuances of leaving group ability, one must first understand the operative mechanism. SNAr reactions do not proceed via a direct, single-step displacement. Instead, they follow a two-step addition-elimination pathway.[1][2][3]
-
Addition of the Nucleophile: The reaction begins with the nucleophile attacking the electron-deficient carbon atom bearing the leaving group. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] This initial attack is almost always the slow, rate-determining step (RDS) of the reaction because it involves the loss of aromatic stabilization.[1][5]
-
Elimination of the Leaving Group: In a subsequent, typically rapid step, the leaving group departs, taking its pair of electrons. This action restores the aromaticity of the ring, driving the reaction to completion.[1][2]
Caption: The Addition-Elimination mechanism of SNAr reactions.
The Halogen Anomaly: Why Fluorine is a Superior Leaving Group in SNAr
In traditional SN1 and SN2 reactions, the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen (C-X) bond strength and the basicity of the halide anion.[6][7] However, in SNAr reactions, this trend is inverted: F > Cl ≈ Br > I .[8] This reversal is a direct consequence of the SNAr mechanism, where the rate is determined by the initial nucleophilic attack, not the departure of the leaving group.
The key to understanding this phenomenon lies in the high electronegativity of fluorine.
-
Activation of the Aromatic Ring: Fluorine's powerful inductive electron-withdrawing effect (-I effect) pulls electron density from the aromatic ring.[4][9] This effect significantly increases the electrophilicity (positive character) of the carbon atom attached to it, making the ring more susceptible to attack by a nucleophile.[9][10]
-
Stabilization of the Intermediate: The strong electron-withdrawing nature of fluorine also helps to stabilize the negative charge that develops in the Meisenheimer complex formed during the rate-determining step.[1][5]
While the C-F bond is the strongest among the carbon-halogen bonds, its cleavage occurs after the rate-limiting step. The significant energetic advantage gained by fluorine's activation of the ring for the initial attack far outweighs the higher energy required to break the C-F bond in the fast, second step.[10] Chlorine is less electronegative than fluorine, providing a weaker activating effect and leading to a slower rate of nucleophilic attack.
Performance Comparison: 2-Fluoro- vs. 2-Chloro-dinitrobenzoates
The principles outlined above apply directly to dinitrobenzoate substrates. The presence of two nitro groups, strong electron-withdrawing substituents, already highly activates the ring towards SNAr. The choice of halogen at the 2-position then serves to fine-tune this reactivity.
| Feature | 2-Fluoro-dinitrobenzoate | 2-Chloro-dinitrobenzoate | Rationale |
| Relative Reaction Rate | Very High | Moderate | Fluorine's superior electronegativity makes the reaction center more electrophilic, accelerating the rate-determining nucleophilic attack.[1] |
| Key Physicochemical Property | High Electronegativity (Pauling: 3.98) | Moderate Electronegativity (Pauling: 3.16) | The difference in electronegativity is the primary driver of the observed reactivity difference.[4][9] |
| Role in Rate-Determining Step | Strong activation of the ring; stabilization of the Meisenheimer complex. | Moderate activation of the ring; less stabilization of the intermediate compared to fluoro. | The RDS is the formation of the C-Nucleophile bond, which is facilitated by the electron-withdrawing nature of the halogen.[5][10] |
| C-X Bond Strength | Higher | Lower | C-F bonds are stronger than C-Cl bonds, but this does not impact the rate of an SNAr reaction.[6] |
| Primary Application | Preferred for reactions requiring high speed and efficiency. | Suitable for reactions where slower, more controlled reactivity is desired or when the fluoro-analogue is unavailable. |
Experimental Protocol: Comparative Kinetic Analysis via UV-Vis Spectrophotometry
To empirically validate the superior leaving group ability of the fluoro-substituent, a straightforward kinetic experiment can be performed. This protocol uses 1-fluoro-2,4-dinitrobenzene (DNFB) and 1-chloro-2,4-dinitrobenzene (DNCB) as model substrates, as the underlying principles are identical to their benzoate counterparts.
Objective: To determine and compare the second-order rate constants for the reaction of DNFB and DNCB with a model nucleophile (e.g., piperidine) in a polar aprotic solvent.
Materials & Instrumentation:
-
1-Fluoro-2,4-dinitrobenzene (DNFB)
-
1-Chloro-2,4-dinitrobenzene (DNCB)
-
Piperidine (or other suitable nucleophile)
-
Acetonitrile or Dimethyl Sulfoxide (DMSO) (spectroscopic grade)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. jove.com [jove.com]
- 4. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Methyl 2-fluoro-3,5-dinitrobenzoate proper disposal procedures
Topic: Methyl 2-fluoro-3,5-dinitrobenzoate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Lab Managers[1]
Executive Safety Assessment
Stop and Read: this compound is not a standard organic waste.[1] It possesses two distinct hazard characteristics that require specific handling protocols beyond generic "toxic waste" disposal:
-
Energetic Potential: As a polynitrated aromatic , this compound carries a high oxygen balance.[1] While not always classified immediately as a Class 1 explosive, it must be treated as a potentially shock-sensitive energetic material , particularly if dry, impure, or crystallized on ground-glass joints.[1]
-
Nucleophilic Instability (
Reactivity): The fluorine atom at the 2-position is electronically activated by the adjacent nitro groups.[1] It is highly susceptible to Nucleophilic Aromatic Substitution ( ) .[1] Contact with amines, hydroxides, or strong nucleophiles can trigger rapid, exothermic decomposition, potentially leading to runaway reactions in a waste container.
Immediate Action:
-
Do NOT mix with general organic waste streams containing amines (e.g., triethylamine, pyridine) or strong bases.[1]
-
Do NOT use metal spatulas if the material is dry/crystalline; use Teflon or wood.
Chemical Hazard Profile
| Parameter | Data | Operational Implication |
| CAS Number | 367946-80-3 | Use for waste manifesting.[1] |
| Molecular Formula | High nitrogen/oxygen content implies decomposition energy.[1] | |
| Hazard Statements | H302, H315, H319, H335 | Toxic if swallowed; Irritant.[1] Use full PPE.[2][3] |
| Reactivity | High ( | Incompatible with nucleophiles (amines, thiols, bases).[1] |
| Combustion Byproducts | Incineration requires scrubbers (fluorine content).[1] | |
| Waste Stream | High-Hazard Organic | Likely RCRA Characteristic D003 (Reactive) or D001 (Ignitable) depending on formulation.[1] |
Critical Segregation & Compatibility
The most common cause of accidents with activated fluoro-nitro compounds is improper waste segregation.[1] You must isolate this chemical from the following groups:
Disposal Workflow Logic
The following decision tree outlines the operational flow for disposing of this compound.
Figure 1: Decision logic for the safe disposal of fluorinated nitro-aromatics.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired reagents, reaction solids, or recrystallized product.[1]
-
Desensitization (Optional but Recommended): If the solid is very dry or old, mist it lightly with water or a water/ethanol mixture to reduce dust generation and electrostatic sensitivity.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1]
-
Prohibited: Metal cans, glass jars with ground-glass stoppers (friction risk).[1]
-
-
Transfer: Use a disposable plastic spatula .[1] Do not scrape container walls aggressively.
-
Labeling: Apply a hazardous waste label.
-
Text: "Waste this compound.[1] Toxic. Potential Energetic Material. DO NOT COMPACT."
-
-
Storage: Store in a secondary containment bin designated for "Reactives," away from flammables and bases.
Protocol B: Liquid Waste (Solutions)
Use this for reaction mixtures or mother liquors.[1]
-
Solvent Verification: Ensure the carrier solvent is compatible.
-
Safe: Dichloromethane, Ethyl Acetate, Toluene.
-
Unsafe:[1] Pyridine, Triethylamine, Methanol/Base mixtures.
-
-
Quenching (If Reactive Reagents Present):
-
If the solution contains unreacted thionyl chloride or similar, quench carefully before adding the nitro compound to the waste stream.
-
Warning: Do not use strong basic quenches (NaOH/KOH) in the presence of this compound. Use mild aqueous bicarbonate if necessary, and ensure evolution of gas has ceased.
-
-
Container: HDPE jerrycan or amber glass bottle with a vented cap (if available) to prevent pressure buildup from slow decomposition.[1]
-
Segregation: Do not pour into the "General Organic Waste" drum if that drum is a communal mix containing amines. Start a separate "High Hazard" satellite accumulation container.
Final Disposition (Destruction)
This material cannot be landfilled or sewered.[4] It must be routed to a licensed hazardous waste facility for High-Temperature Incineration .[1]
-
Incineration Requirement: The facility must be capable of handling halogenated organics. The combustion of the fluoro-group will generate Hydrogen Fluoride (HF), requiring a caustic scrubber system on the incinerator stack.[1]
-
Manifesting: Ensure the waste profile lists "Fluorinated Organic" and "Nitro Compound" to alert the disposal facility of the HF and NOx generation potential.
References
-
PubChem. (n.d.).[1] Methyl 2-fluoro-3-nitrobenzoate (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link][1]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
American Elements. (n.d.).[1] this compound Safety Data. Retrieved from [Link][1][5]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
